Sarcophine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55038-27-2 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one |
InChI |
InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1 |
InChI Key |
CGAKBBMRMLAYMY-BUHUPKIQSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarcophine; Sarcophin A; Sarcophin; |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Bioactivity of Sarcophine: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcophine, a cembranoid diterpene, is a marine natural product first identified in 1974. Isolated from the soft coral Sarcophyton glaucum, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the origin of this compound, its quantitative bioactivities, and the detailed experimental protocols used to elucidate its mechanisms of action. A key focus is placed on its role as a modulator of glycine receptors and its anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation. This document aims to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development.
Introduction and Origin
This compound is a bioactive cembranoid diterpene originally isolated from the soft coral Sarcophyton glaucum, a species prevalent in the Red Sea.[1][2] The initial discovery and characterization of this compound as a novel toxin were reported in 1974.[3][4] Structurally, it possesses a 14-membered carbocyclic ring, characteristic of the cembranoid class of natural products. Its unique chemical architecture is the basis for its wide range of biological activities, which include anti-tumor, chemo-preventive, and antimicrobial effects.[5]
Quantitative Bioactivity of this compound and its Derivatives
The biological effects of this compound and its semi-synthetic derivative, this compound-diol (SD), have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
| Compound | Assay | Cell Line/Organism | Endpoint | Value | Reference |
| This compound (SN) | Cytotoxicity | HEK293 | LD50 | 29.3 ± 3.0 µM | [1][6] |
| (7S, 8R)-dihydroxydeepoxythis compound (DSN) | Cytotoxicity | HEK293 | LD50 | 123.5 ± 13.0 µM | [1][6] |
| This compound (SN) | Glycine Receptor Inhibition | Recombinant human α1 glycine receptors in HEK293 cells | IC50 | 2.1 ± 0.3 µM | [1] |
| (7S, 8R)-dihydroxydeepoxythis compound (DSN) | Glycine Receptor Inhibition | Recombinant human α1 glycine receptors in HEK293 cells | IC50 | 109 ± 9 µM | [1] |
| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Cytotoxicity | HepG2 | IC50 | 3.6 µg/mL | [1] |
| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Cytotoxicity | HCT-116 | IC50 | 2.3 µg/mL | [1] |
| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Cytotoxicity | HeLa | IC50 | 6.7 µg/mL | [1] |
Table 1: Cytotoxicity and Glycine Receptor Inhibition Data for this compound and its Analogs.
| Compound | Cell Line | Treatment Duration | Concentration | Effect on Cell Viability/Proliferation | Reference |
| This compound-diol (SD) | A431 (human epidermoid carcinoma) | 24, 48, 72 hours | 200-600 µM | Concentration-dependent decrease in cell viability and proliferation | [7] |
| This compound-diol (SD) | B16F10 (mouse melanoma) | 48 and 72 hours | Not specified | Inhibition of cell viability | [8] |
Table 2: Anti-proliferative Effects of this compound-diol.
| Compound | Cell Line | Treatment Duration | Concentration | Effect on Apoptosis | Reference |
| This compound-diol (SD) | A431 | 48 hours | 200-600 µM | Induction of apoptosis and increased DNA fragmentation | [7] |
| This compound-diol (SD) | B16F10 | Not specified | Not specified | Stimulation of DNA fragmentation | [9] |
Table 3: Pro-apoptotic Effects of this compound-diol.
Key Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways.
Inhibition of Glycine Receptors
This compound has been identified as a competitive inhibitor of the inhibitory glycine receptor (GlyR), a key mediator of synaptic signaling in the central nervous system.[1][6] This interaction suggests a potential therapeutic application for this compound in neurological disorders where glycinergic signaling is dysregulated.
Caption: Competitive inhibition of the glycine receptor by this compound.
Induction of Apoptosis in Cancer Cells
A significant area of research has focused on the anti-cancer properties of this compound derivatives, particularly this compound-diol (SD). SD has been shown to induce apoptosis in various cancer cell lines, including human epidermoid carcinoma (A431) and mouse melanoma (B16F10).[7][9] The primary mechanism involves the activation of the extrinsic apoptosis pathway.
Caption: this compound-diol induced extrinsic apoptosis pathway.
Inhibition of DNA Synthesis
In addition to inducing apoptosis, this compound-diol has been demonstrated to inhibit de novo DNA synthesis in melanoma cells.[8][9] This anti-proliferative activity contributes to its overall anti-cancer effects.
References
- 1. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 5. Single-Channel Recording of Glycine Receptors in Human Embryonic Kidney (HEK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Sarcophine: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcophine is a cembranoid diterpene isolated from the soft coral Sarcophyton glaucum.[1] This marine natural product has garnered significant interest in the scientific community due to its diverse and potent biological activities. Possessing a unique chemical architecture, this compound has demonstrated promising anti-inflammatory, anti-cancer, and neuro-modulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is characterized by a 14-membered carbocyclic ring, a feature of the cembranoid family of diterpenes. Its structure includes an α,β-unsaturated γ-lactone ring and an epoxide functional group, which are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₃ | [2] |
| Molecular Weight | 316.43 g/mol | [1] |
| CAS Number | 55038-27-2 | [1] |
| IUPAC Name | (1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.0⁶,⁸]octadeca-2,11,15-trien-17-one | [2] |
| Physical Form | White to beige powder | [1] |
| Storage Temperature | 2-8°C | [1] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Water Solubility | Not available | [3] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various cellular targets. Its inhibitory effects on key enzymes and receptors contribute to its potential therapeutic applications.
Table 2: Quantitative Data on the Biological Activities of this compound
| Biological Target/Activity | Measurement | Value | Reference |
| Glycine Receptor (GlyR) Inhibition | Kᵢ | 2.1 ± 0.3 μM | |
| Cholinesterase Inhibition | IC₅₀ | Activity reported, but specific IC₅₀ not available in the cited literature. | [4] |
| Na⁺/K⁺-ATPase Inhibition | IC₅₀ | Activity reported, but specific IC₅₀ not available in the cited literature. | [5] |
| Phosphofructokinase Inhibition | IC₅₀ | Activity reported, but specific IC₅₀ not available in the cited literature. | [1] |
Anti-cancer Activity
This compound and its derivatives have demonstrated significant anti-cancer properties. The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways. Inhibition of the glycine receptor by this compound can lead to alterations in intracellular calcium levels, which in turn can influence the p53 signaling pathway. This pathway is a critical regulator of the cell cycle and apoptosis. Activation of the p53 pathway can lead to the upregulation of pro-apoptotic proteins and the activation of caspases, the executive enzymes of apoptosis.
Neuro-modulatory Activity
This compound acts as a potent inhibitor of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system. By blocking GlyR, this compound can modulate neuronal excitability. This activity suggests its potential as a tool for studying glycinergic signaling and as a lead compound for the development of novel therapeutics for neurological disorders.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are thought to be mediated, in part, by its ability to inhibit pro-inflammatory enzymes. While specific studies on this compound are limited, related compounds have been shown to downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide representative methodologies for key assays.
General Workflow for Isolation and Purification
The isolation of this compound from its natural source, the soft coral Sarcophyton glaucum, is a multi-step process involving extraction and chromatographic separation.
Protocol for the Isolation of this compound from Sarcophyton glaucum
-
Collection and Extraction: Specimens of Sarcophyton glaucum are collected and immediately frozen. The frozen material is then extracted with an organic solvent such as ethyl acetate.[6][7]
-
Fractionation: The resulting crude extract is subjected to column chromatography on silica gel, eluting with a gradient of organic solvents to separate the components into fractions.[6]
-
Purification: Fractions containing this compound, as identified by techniques like thin-layer chromatography, are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.[6]
Glycine Receptor Inhibition Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique is used to measure the effect of this compound on the function of glycine receptors expressed in a cellular system.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the human α1 glycine receptor.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. Glycine-activated currents are elicited by the application of glycine.
-
This compound Application: this compound is co-applied with glycine to determine its effect on the glycine-induced currents.
-
Data Analysis: The inhibition of the glycine-activated current by this compound is measured, and the inhibitory constant (Kᵢ) is calculated.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a common method for screening cholinesterase inhibitors.[8][9]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., Tris-HCl, pH 8.0), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme.[8]
-
Inhibitor Incubation: this compound at various concentrations is added to the wells and incubated with the enzyme.[9]
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine chloride (BTCl) for BChE.[8]
-
Absorbance Measurement: The absorbance is measured at 412 nm. The inhibition of cholinesterase activity is determined by the reduction in the rate of color development. The IC₅₀ value is then calculated.[9]
Na⁺/K⁺-ATPase Inhibition Assay
This assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[10][11][12]
Methodology:
-
Enzyme Preparation: A preparation of Na⁺/K⁺-ATPase (e.g., from porcine brain) is used.[10]
-
Reaction Setup: The reaction is carried out in a buffer containing NaCl, KCl, and MgCl₂. This compound at various concentrations is added to the reaction mixture.[10]
-
Reaction Initiation: The reaction is started by the addition of ATP and incubated at 37°C.[11]
-
Phosphate Quantification: The reaction is stopped, and the amount of liberated inorganic phosphate is determined using a colorimetric method, such as the Fiske-Subbarow method.[12] The IC₅₀ value is calculated based on the inhibition of phosphate release.
Phosphofructokinase (PFK) Inhibition Assay
This assay measures the activity of PFK, a key regulatory enzyme in glycolysis.[13][14]
Methodology:
-
Enzyme Reaction: The assay is typically a coupled enzyme reaction. PFK catalyzes the phosphorylation of fructose-6-phosphate by ATP to form fructose-1,6-bisphosphate and ADP.[13]
-
Coupled Reaction: The ADP produced is then used in a subsequent reaction catalyzed by pyruvate kinase and lactate dehydrogenase, which results in the oxidation of NADH to NAD⁺.[14]
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically. The inhibition of PFK activity by this compound is determined by the reduction in the rate of NADH oxidation, and the IC₅₀ value is calculated.
Conclusion
This compound is a marine-derived natural product with a compelling profile of biological activities, making it a valuable subject for further research and development. Its well-defined chemical structure and its ability to modulate key cellular pathways, particularly in the contexts of cancer and neurological function, underscore its potential as a lead compound for novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and its analogues, which will be crucial for fully elucidating their therapeutic promise.
References
- 1. This compound = 97 HPLC 55038-27-2 [sigmaaldrich.com]
- 2. This compound | C20H28O3 | CID 6436805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|55038-27-2|MSDS [dcchemicals.com]
- 4. This compound--a new toxin from the soft coral Sarcophyton glaucum (Alcyonaria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Sarcophine | 55038-27-2 [chemicalbook.com]
- 6. Isoprenoids from the Soft Coral Sarcophyton glaucum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. pubcompare.ai [pubcompare.ai]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Identification of Selective Inhibitors of Phosphofructokinase as Lead Compounds Against Trypanosomiasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sarcophine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcophine, a cembranoid diterpene isolated from soft corals of the genus Sarcophyton, and its derivatives, notably this compound-diol, have emerged as promising anti-cancer agents. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound and its analogues exert their cytotoxic, anti-proliferative, and pro-apoptotic effects on cancer cells. It details the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. This guide is intended to serve as a resource for researchers in oncology and drug development, providing detailed experimental insights and a foundation for future investigations.
Introduction
Marine natural products represent a vast and largely untapped resource for novel therapeutic agents. This compound and its derivatives have demonstrated significant potential in pre-clinical studies, exhibiting cytotoxic activity against a range of cancer cell lines. Understanding the precise mechanisms of action is crucial for the clinical development and targeted application of these compounds. This guide synthesizes the current knowledge on this compound's impact on cancer cell biology, focusing on the molecular pathways it disrupts to inhibit tumor growth and survival.
Cytotoxicity and Anti-Proliferative Activity
This compound derivatives, particularly this compound-diol (SD), exhibit potent, dose-dependent cytotoxic and anti-proliferative effects across various cancer cell lines. The efficacy is most pronounced in skin cancer models, including epidermoid carcinoma and melanoma.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While a comprehensive screening of this compound against all major cancer cell lines is not publicly available, existing studies provide critical data points.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time | Citation |
| A431 | Human Epidermoid Carcinoma | This compound-diol | ~200-400 µM (Significant viability decrease) | 24-72h | [1] |
| B16F10 | Mouse Melanoma | This compound-diol | ~70-80 µM | 24-72h | [2] |
| CV-1 | Monkey Kidney (Normal) | This compound-diol | >800 µM (for 44% inhibition) | 72h | [2] |
Note: The data for A431 cells indicates a range where significant effects were observed rather than a precise IC50 value. The higher concentration required to inhibit normal CV-1 cells suggests a degree of cancer cell selectivity for this compound-diol[2].
Induction of Apoptosis
A primary mechanism of this compound-diol's anti-cancer activity is the induction of programmed cell death, or apoptosis. Evidence suggests the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
The Extrinsic Apoptosis Pathway
In human epidermoid carcinoma A431 cells, this compound-diol treatment leads to the activation of the extrinsic apoptotic pathway[1]. This pathway is initiated by the activation of death receptors on the cell surface, leading to a downstream signaling cascade.
-
Caspase-8 Activation: this compound-diol treatment significantly increases the enzymatic activity of caspase-8, the primary initiator caspase in the extrinsic pathway[1].
-
Caspase-3 Activation: Activated caspase-8 directly cleaves and activates caspase-3, the main executioner caspase. This compound-diol has been shown to increase both the expression and activity of cleaved caspase-3[1][3].
-
PARP Cleavage: Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis, and its cleaved form is observed in this compound-diol-treated cells[4].
The Intrinsic Apoptosis Pathway
Studies in mouse melanoma B16F10 cells indicate that this compound-diol also activates the intrinsic, or mitochondrial, pathway of apoptosis[4].
-
p53 Upregulation: this compound-diol treatment increases the cellular levels of the tumor suppressor protein p53[4]. p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family.
-
Caspase-9 Activation: The intrinsic pathway converges on the activation of caspase-9. This compound-diol treatment leads to a significant increase in the enzymatic activity of cleaved caspase-9[2].
-
Crosstalk: Activated caspase-8 from the extrinsic pathway can also cleave the Bcl-2 family protein Bid into tBid, which then translocates to the mitochondria to initiate the intrinsic pathway, representing a point of crosstalk between the two pathways.
Cell Cycle Arrest and Inhibition of Proliferation Markers
This compound-diol inhibits cancer cell proliferation by arresting the cell cycle and downregulating key proteins that drive cell division.
G0/G1 Phase Arrest
Modulation of Key Regulatory Proteins
The anti-proliferative effects of this compound-diol are linked to its ability to modulate critical signaling proteins that control cell growth and division.
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. This compound-diol treatment inhibits the expression of STAT-3 in a dose-dependent manner[4].
-
Cyclin D1 Inhibition: STAT3 is known to regulate the expression of Cyclin D1, a key protein for G1 phase progression. This compound-diol treatment also leads to the inhibition of Cyclin D1 expression[4]. The downregulation of both STAT3 and its target Cyclin D1 provides a clear mechanism for the observed G0/G1 arrest.
Potential Roles in Anti-Metastasis and Oxidative Stress
While less explored, the known mechanisms of this compound suggest potential roles in inhibiting metastasis and inducing oxidative stress, common features of many anti-cancer agents.
-
Anti-Metastasis: The inhibition of STAT3, a known regulator of genes involved in cell migration and invasion, including matrix metalloproteinases (MMPs), suggests that this compound could possess anti-metastatic properties. However, direct experimental evidence of this compound inhibiting cancer cell migration or invasion is currently limited and presents a key area for future research.
-
Oxidative Stress: Many chemotherapeutic agents kill cancer cells by inducing the production of reactive oxygen species (ROS)[5][6]. Cancer cells often have a higher basal level of ROS, making them more vulnerable to further ROS induction[7]. Whether this compound's mechanism involves the generation of oxidative stress is not yet confirmed and warrants investigation.
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key assays used to elucidate this compound's mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound or this compound-diol (e.g., 10 µM to 600 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Western Blot for Caspases and PARP)
This method detects the cleavage of key apoptotic proteins.
-
Cell Treatment & Lysis: Plate cells in 6-well plates, treat with this compound-diol for the desired time, and then harvest. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis (Flow Cytometry)
This technique quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with this compound-diol as described for Western blotting.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak indicates a G0/G1 arrest.
Conclusion and Future Directions
This compound and its derivatives, particularly this compound-diol, represent a compelling class of anti-cancer compounds. The primary mechanism of action involves the potent induction of apoptosis through both extrinsic and intrinsic pathways, mediated by the activation of caspases-8, -9, and -3. Furthermore, this compound-diol effectively halts cell proliferation by inducing G0/G1 cell cycle arrest, a mechanism strongly linked to the downregulation of the STAT3/Cyclin D1 signaling axis and the upregulation of the p53 tumor suppressor.
While the pro-apoptotic and anti-proliferative effects are well-documented in certain cancer models, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Broad-Spectrum Efficacy: A comprehensive analysis of IC50 values across a wider panel of human cancer cell lines is needed to identify the most sensitive cancer types.
-
Anti-Metastatic Potential: Direct investigation into the effects of this compound on cell migration, invasion, and the expression and activity of matrix metalloproteinases is crucial.
-
Role of Oxidative Stress: Determining whether this compound induces ROS production could uncover additional mechanisms of action and potential synergistic therapeutic strategies.
-
In Vivo Studies: Rigorous in vivo studies in various animal models are necessary to validate the preclinical efficacy and assess the safety and pharmacokinetic profiles of this compound-based compounds.
Continued exploration of these marine-derived compounds holds significant promise for the development of novel and effective cancer therapies.
References
- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Biological Activities of Sarcophine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sarcophine, a cembranoid diterpene originally isolated from the soft coral Sarcophyton glaucum, and its synthetic derivatives have emerged as a promising class of natural products with a diverse range of biological activities. Extensive research has highlighted their potential as anti-inflammatory and anticancer agents. This technical guide provides an in-depth overview of the core biological activities of this compound and its key derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Biological Activity Data
The cytotoxic and anti-inflammatory effects of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and lethal doses (LD50) against various cell lines and targets.
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay | IC50 / LD50 | Citation |
| This compound-diol (SD) | Mouse Melanoma (B16F10) | Cell Viability | ~70-80 µM (IC50) | [1] |
| This compound-diol (SD) | Monkey Kidney (CV-1) | Cell Viability | 800 µM (44% inhibition) | [1] |
| This compound (SN) | Human Embryonic Kidney (HEK293) | Cytotoxicity | 29.3 ± 3.0 mM (LD50) | [2][3] |
| (7S, 8R)-dihydroxy-deepoxythis compound (DSN) | Human Embryonic Kidney (HEK293) | Cytotoxicity | 123.5 ± 13.0 mM (LD50) | [2][3] |
| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Human Liver Cancer (HepG2) | Cytotoxicity | 3.6 µg/mL (IC50) | [3] |
| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Human Colon Cancer (HCT-116) | Cytotoxicity | 2.3 µg/mL (IC50) | [3] |
| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Human Cervical Cancer (HeLa) | Cytotoxicity | 6.7 µg/mL (IC50) | [3] |
Table 2: Anti-inflammatory and Neurological Activity of this compound and Its Derivatives
| Compound | Target | Assay | Kᵢ / IC50 | Citation |
| This compound (SN) | Recombinant Human α1 Glycine Receptors | Whole-cell Patch Clamp | 2.1 ± 0.3 μM (Kᵢ) | [2] |
| (7S, 8R)-dihydroxy-deepoxythis compound (DSN) | Recombinant Human α1 Glycine Receptors | Whole-cell Patch Clamp | 109 ± 9 μM (Kᵢ) | [2] |
| This compound | Cyclooxygenase-2 (COX-2) | Inhibition Assay | Not specified | [4] |
| This compound | Inducible Nitric Oxide Synthase (iNOS) | Inhibition Assay | Not specified | [4] |
Key Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Activity: Induction of Apoptosis
This compound-diol (SD) has been shown to inhibit the proliferation of melanoma cells and induce programmed cell death (apoptosis) through both extrinsic and intrinsic pathways.[1]
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
This compound and its derivatives exhibit anti-inflammatory properties by inhibiting key enzymes and transcription factors involved in the inflammatory response, such as COX-2 and NF-κB. This compound-diol has been shown to decrease the protein levels of COX-2.[5]
Detailed Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound or its derivatives on cell viability and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0-250 µM for this compound-diol) for specific time periods (e.g., 24, 48, and 72 hours).[1] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assays
Objective: To quantify the activity of caspases (e.g., caspase-3, -8, and -9), which are key mediators of apoptosis.
Principle: This assay utilizes a colorimetric or fluorometric substrate that is specifically cleaved by the active caspase, releasing a chromophore or a fluorophore. The amount of color or fluorescence is proportional to the caspase activity.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release the cellular contents, including caspases.
-
Substrate Addition: Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the caspase to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the signal intensity and normalize to the protein concentration of the lysate. This compound-diol has been shown to enhance the enzymatic activities of Caspase-3, -8, and -9.[1]
Objective: To detect the expression levels of key proteins involved in apoptosis, such as p53, STAT-3, cyclin D1, and cleaved PARP.[1]
Protocol:
-
Protein Extraction: Extract total protein from treated and control cells.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-cleaved-caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Anti-inflammatory Assays
Objective: To determine the effect of this compound or its derivatives on the expression of pro-inflammatory enzymes COX-2 and iNOS.
Protocol: The protocol is similar to the Western Blot analysis described for apoptosis-related proteins (Section 3.2.2). Cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The expression levels of COX-2 and iNOS are then analyzed.
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Add the cell culture supernatant from treated and control cells to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.
Experimental and Logical Workflows
The process of identifying and characterizing the biological activity of this compound and its derivatives typically follows a structured workflow.
This guide provides a comprehensive technical overview of the biological activities of this compound and its derivatives. The presented data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating class of marine natural products. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety for therapeutic applications.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Vitro Anti-Cancer Effects of Sarcophine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-cancer properties of Sarcophine and its derivative, this compound-diol (SD). This compound is a cembranoid diterpene isolated from soft corals of the genus Sarcophyton.[1][2] Research has increasingly focused on its semi-synthetic derivative, this compound-diol (SD), for its potent chemopreventive activities.[2][3][4] This document summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
In vitro studies have demonstrated that this compound-diol (SD), a structural modification of this compound, exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[2][3] These effects have been observed in multiple cancer cell lines, indicating a potential for broad application.
Induction of Apoptosis
SD has been shown to induce apoptosis in a concentration-dependent manner in human epidermoid carcinoma (A431) cells and mouse melanoma (B16F10) cells.[1][2] The underlying mechanisms involve both the extrinsic and intrinsic apoptotic pathways.
-
In Human Epidermoid Carcinoma (A431 cells): SD treatment triggers the extrinsic apoptosis pathway . This is evidenced by the significant activation of caspase-8, which subsequently activates the executioner caspase-3, leading to apoptotic cell death.[1][3] Notably, the activity of caspase-9, the initiator of the intrinsic pathway, is not significantly affected in these cells.[1][3]
-
In Mouse Melanoma (B16F10 cells): SD treatment activates both the extrinsic and intrinsic pathways . It enhances the cellular levels and enzymatic activities of cleaved caspase-3, -8, and -9.[2][4][5] The activation of the intrinsic pathway is further supported by the observed increase in the level of the tumor suppressor protein p53.[2][4]
Inhibition of Cell Proliferation and Cell Cycle Arrest
Beyond inducing apoptosis, SD actively inhibits the proliferation of cancer cells.
-
In A431 cells: Treatment with SD leads to a significant, concentration-dependent decrease in cell viability and proliferation.[3] This is demonstrated by reduced bromodeoxyuridine (BrdU) incorporation, indicating an inhibition of DNA synthesis.[1]
-
In B16F10 cells: SD inhibits cell proliferation by arresting the cell cycle in the G0 (quiescent) phase.[4][5] This is achieved by downregulating key proteins involved in cell cycle progression, including Signal Transducer and Activator of Transcription protein (STAT-3) and cyclin D1.[2][4]
Signaling Pathways
The anti-cancer effects of this compound-diol are mediated by its modulation of specific signaling pathways that control cell survival, proliferation, and death.
Caption: this compound-diol triggers apoptosis via distinct pathways in different cell lines.
Caption: this compound-diol inhibits key proteins to arrest the cell cycle.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on this compound-diol (SD).
Table 1: Cytotoxicity and Anti-Proliferative Effects of this compound-diol
| Cell Line | Assay Type | Concentration (µM) | Duration | Observed Effect | Citation |
| A431 (Human Epidermoid Carcinoma) | MTT (Viability) | 200 - 600 | 24-72h | Concentration-dependent decrease in cell viability. | [3][6] |
| BrdU (Proliferation) | 200 | 24h | Significant inhibition of cell proliferation. | [1] | |
| BrdU (Proliferation) | 300 - 600 | 24-72h | 19% to 99% decrease in cell proliferation. | [1] | |
| B16F10 (Mouse Melanoma) | MTT (Viability) | 70 - 80 | 24-72h | IC50 value for inhibition of cell viability. | [2] |
| MTT (Viability) | 250 | 24-72h | ~90-95% inhibition of cell viability. | [2] | |
| BrdU (Proliferation) | ~110 | 24-72h | IC50 value for inhibition of DNA synthesis. | [2] | |
| BrdU (Proliferation) | 250 | 24-72h | Maximum inhibition of DNA synthesis. | [2] | |
| CV-1 (Monkey Kidney Normal Cells) | Cytotoxicity | Not specified | Not specified | Relatively much less cytotoxic compared to A431 cells. | [3][6] |
Table 2: Pro-Apoptotic Effects of this compound-diol
| Cell Line | Parameter Measured | Concentration (µM) | Duration | Result | Citation |
| A431 | Apoptotic Cells (Annexin V/PI) | 50 | 48h | 19.1% apoptotic cells (vs. 8.8% in control). | [1] |
| Apoptotic Cells (Annexin V/PI) | 100 | 48h | 41.2% apoptotic cells. | [1] | |
| Apoptotic Cells (Annexin V/PI) | 400 | 48h | 48.6% apoptotic cells. | [1] | |
| DNA Fragmentation (TUNEL) | 400 | Not specified | Significant increase in DNA fragmentation. | [1][3] | |
| Caspase-3 Activity | 400 | 48h | 1.7-fold increase over control. | [1] | |
| Caspase-8 Activity | 400 | 48h | Significant increase. | [1] | |
| Caspase-9 Activity | 400 | 48h | No significant increase. | [1] | |
| B16F10 | Protein Expression | 62.5 - 250 | 24-72h | Dose-dependent increase in cleaved Caspase-3, -8, -9, and p53. | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the this compound literature.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Plating: Seed cells (e.g., A431 or B16F10) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight under standard conditions (37°C, 5% CO2).[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound-diol (e.g., 0-600 µM) or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
Caption: Standard workflow for assessing this compound-diol's anti-cancer effects.
Western Blot Analysis for Caspase Activation
Western blotting is used to detect the cleavage and activation of key proteins in the apoptosis pathway.[10][11]
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA protein assay, to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-60 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved caspase-8, cleaved PARP, p53, STAT-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel documentation system.[2]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Harvesting: Following treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin or EDTA.[13][14]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove media.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-diol, a skin cancer chemopreventive agent, inhibits proliferation and stimulates apoptosis in mouse melanoma B₁₆F₁₀ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
Sarcophine's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcophine, a cembranoid diterpene isolated from soft corals of the genus Sarcophyton, has emerged as a molecule of interest in cancer research due to its potential to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying this compound-induced apoptosis. Drawing from available preclinical studies, this document details the signaling pathways implicated in this process, presents quantitative data from key experiments, and outlines the methodologies used to elucidate these effects. While much of the detailed mechanistic work has been conducted on this compound-diol, a close derivative, the findings provide a strong foundation for understanding the pro-apoptotic potential of this compound itself. This guide aims to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic applications of this compound and its analogues.
Introduction to this compound and Apoptosis
Apoptosis is a fundamental and highly regulated process of programmed cell death essential for normal tissue development, homeostasis, and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology.
This compound is a natural compound that has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation and development as a potential chemotherapeutic agent. This guide will delve into the specific molecular pathways that this compound and its derivatives appear to modulate to trigger this critical cellular process.
Signaling Pathways in this compound-Induced Apoptosis
Current research, primarily on the this compound derivative this compound-diol, indicates that it can induce apoptosis through both the extrinsic and intrinsic signaling pathways.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a cascade of caspase enzymes. Studies on this compound-diol in human epidermoid carcinoma A431 cells have demonstrated the activation of this pathway.[1][2] The key steps involve:
-
Activation of Initiator Caspase-8: this compound-diol treatment has been shown to significantly increase the activity of caspase-8, the primary initiator caspase in the extrinsic pathway.[1][2]
-
Activation of Executioner Caspase-3: The activation of caspase-8 subsequently leads to the cleavage and activation of caspase-3, an executioner caspase responsible for dismantling the cell.[1][2]
The activation of caspase-8 and -3 without the corresponding activation of caspase-9 in A431 cells strongly suggests the dominant role of the extrinsic pathway in these cells.[1][2]
Figure 1: Extrinsic Apoptosis Pathway Induced by this compound-diol.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress and converges at the mitochondria. In mouse melanoma B16F10 cells, this compound-diol has been shown to activate components of this pathway.[3] This involves:
-
Activation of Initiator Caspase-9: Unlike in A431 cells, studies in B16F10 cells have shown an increase in the activity of caspase-9, the key initiator caspase of the intrinsic pathway.[3]
-
Activation of Executioner Caspase-3: Similar to the extrinsic pathway, activated caspase-9 ultimately leads to the activation of caspase-3.[3]
The involvement of both caspase-8 and caspase-9 in B16F10 cells suggests that this compound-diol may induce apoptosis through both the extrinsic and intrinsic pathways in this cell line.[3]
Figure 2: Intrinsic Apoptosis Pathway Induced by this compound-diol.
Other Potential Signaling Pathways
While the roles of the core apoptotic pathways are becoming clearer for this compound derivatives, the involvement of other signaling networks that regulate apoptosis is an active area of investigation.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate via the intrinsic pathway. The precise effects of this compound on the expression and activity of these proteins require further elucidation.
-
Reactive Oxygen Species (ROS): An increase in intracellular ROS can be a potent trigger for apoptosis. The potential for this compound to induce ROS generation and the subsequent downstream signaling events is an important area for future research.
-
MAPK and NF-κB Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of cell survival and apoptosis. Understanding how this compound might modulate these pathways could reveal further layers of its pro-apoptotic mechanism.
Quantitative Data on this compound-Induced Apoptosis
Quantitative analysis is essential for characterizing the pro-apoptotic efficacy of a compound. The following tables summarize the available data for this compound-diol.
Table 1: Cytotoxicity of this compound-diol in A431 Cells
| Treatment Duration | Concentration (µM) | Cell Viability (% of Control) |
| 48 hours | 200 | Not specified, but decreased |
| 48 hours | 400 | Not specified, but decreased |
| 48 hours | 600 | Not specified, but decreased |
Data derived from a study on human epidermoid carcinoma A431 cells.[1][2]
Table 2: Apoptosis Induction by this compound-diol in A431 Cells (Annexin V/PI Staining)
| Treatment Duration | Concentration (µM) | Apoptotic Cells (%) |
| 48 hours | 0 (Control) | 8.8 |
| 48 hours | 50 | 19.1 |
| 48 hours | 100 | 41.2 |
| 48 hours | 400 | 48.6 |
Data represents the percentage of early and late apoptotic cells as determined by flow cytometry.[4]
Table 3: DNA Fragmentation Induced by this compound-diol in A431 Cells (TUNEL Assay)
| Treatment Duration | Concentration (µM) | TUNEL-Positive Cells (%) |
| Not Specified | 0 (Control) | ~3.7 |
| Not Specified | 400 | 11.0 |
Data indicates a significant increase in DNA fragmentation at higher concentrations of this compound-diol.[4]
Table 4: Caspase Activity in A431 Cells Treated with this compound-diol
| Caspase | Treatment | Activity (Fold Increase vs. Control) |
| Caspase-3 | 400 µM this compound-diol | Significant Increase |
| Caspase-8 | 400 µM this compound-diol | Significant Increase |
| Caspase-9 | 400 µM this compound-diol | No Significant Change |
These findings further support the involvement of the extrinsic pathway in A431 cells.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-diol-induced apoptosis.
Cell Culture and Treatment
-
Cell Line: Human epidermoid carcinoma A431 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound-diol is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with various concentrations of this compound-diol (e.g., 50, 100, 200, 400, 600 µM) for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent amount of DMSO.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Toadstool's Treasure: A Technical Guide to the Natural Sources and Isolation of Sarcophine
For Researchers, Scientists, and Drug Development Professionals
Sarcophine, a cembranoid diterpene, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, cytotoxic, and neuroactive properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanisms of action, presented with the clarity and detail required for research and development applications.
Natural Sources of this compound
This compound is predominantly isolated from soft corals of the genus Sarcophyton, commonly known as toadstool corals or leather corals. These marine invertebrates, belonging to the family Alcyoniidae, are prolific producers of a wide array of bioactive secondary metabolites, with cembranoids being a characteristic chemical class.[1][2][3] Various species of Sarcophyton have been identified as sources of this compound, with yields varying depending on the species, geographical location, and environmental conditions.
The following table summarizes the reported yields of this compound and related compounds from different Sarcophyton species, providing a comparative reference for sourcing this valuable natural product.
| Sarcophyton Species | Geographic Origin | This compound Content (µg/mg of extract) | Reference |
| Sarcophyton glaucum | Hurghada, Red Sea | 82.8 | [4] |
| Sarcophyton mililatensis | Vietnam | 0.025 | [4] |
| Sarcophyton acutum | Red Sea | High | [4] |
| Sarcophyton convolutum | Safaga, Red Sea | High | [4] |
| Sarcophyton ehrenbergi | Red Sea | Present | [4] |
| Sarcophyton regulare | Red Sea | Present | [4] |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural soft coral sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are detailed methodologies based on established literature.
Extraction
The initial step involves the extraction of lipophilic compounds, including this compound, from the soft coral biomass.
Protocol: Solvent Extraction of Sarcophyton sp.
-
Sample Preparation: Collect fresh specimens of Sarcophyton sp. and freeze-dry them to remove water. The dried coral is then minced or pulverized to increase the surface area for extraction.
-
Extraction:
-
Immerse the powdered coral material in a suitable organic solvent. Common solvents used for this purpose include hexane, ethyl acetate, acetone, or a mixture of dichloromethane and methanol (1:1 v/v).[5]
-
Perform the extraction at room temperature with continuous stirring for 24-48 hours. The process is typically repeated three times with fresh solvent to ensure exhaustive extraction.
-
Alternatively, for a more rapid extraction, ultrasonication can be employed for shorter durations (e.g., 1 hour), repeated 4-5 times.[4]
-
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Column Chromatography
The crude extract, a complex mixture of compounds, is then subjected to fractionation and column chromatography to separate this compound from other metabolites.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: A glass column is packed with silica gel, a commonly used adsorbent for normal-phase chromatography. The column can be prepared using either a dry packing or wet slurry method.
-
Mobile Phase: A non-polar solvent system is typically used to elute the compounds. A common choice is a gradient of ethyl acetate in hexane.[6][7][8] The separation is optimized by first performing thin-layer chromatography (TLC) to determine the ideal solvent polarity that provides good separation of the target compound. A retention factor (Rf) of 0.2-0.4 for this compound on the TLC plate is generally desirable for good separation on the column.
-
Elution: The crude extract is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected sequentially.
-
Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled together.
High-Performance Liquid Chromatography (HPLC) Purification
For final purification to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated Reverse-Phase HPLC (RP-HPLC) method is described below.
Protocol: RP-HPLC for this compound Purification and Quantification [9]
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase: An isocratic mobile phase consisting of 70% acetonitrile in deionized water. The pH of the mobile phase is adjusted to 3.5 with phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector set at 220 nm.
-
Injection Volume: 20 µL.
This method allows for the accurate quantification and isolation of this compound from the semi-purified fractions obtained from column chromatography.
Structural Elucidation
The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls and double bonds.
Biological Activity and Signaling Pathways
This compound and its derivatives have been shown to exert their biological effects through the modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Cytotoxic and Pro-Apoptotic Effects
A derivative of this compound, this compound-diol, has been demonstrated to inhibit the proliferation of melanoma cells and induce apoptosis.[1] The proposed mechanism involves the inhibition of key proteins in cell cycle progression and survival, and the activation of the apoptotic cascade.
Caption: this compound-diol induced apoptosis pathway.
Neuromodulatory Activity
This compound has been identified as an inhibitor of glycine receptors (GlyR), which are important ligand-gated ion channels in the central nervous system responsible for inhibitory neurotransmission.[2][11] This inhibitory action suggests a potential for this compound and its analogues in the development of novel therapeutics for neurological disorders.
Caption: this compound's inhibitory action on Glycine Receptor.
Conclusion
This compound, sourced from the soft coral genus Sarcophyton, represents a promising natural product with significant therapeutic potential. The detailed protocols for its isolation and purification provided in this guide offer a practical framework for researchers. Furthermore, the elucidation of its mechanisms of action at the molecular level opens avenues for the rational design and development of novel drug candidates. Continued investigation into the chemistry and biology of this compound and its derivatives is warranted to fully exploit its therapeutic possibilities.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.
Caption: General workflow for this compound isolation.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Chromatography [chem.rochester.edu]
- 9. HPLC method for the quantitative determination of this compound, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sarcophine Extraction from Soft Coral
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcophine is a cembranoid diterpene first isolated from the soft coral Sarcophyton glaucum.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities.[3] Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anticancer agent.[3][4] Specifically, this compound and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines and to modulate key signaling pathways involved in cell proliferation and apoptosis.[5][6] These properties make this compound a promising lead compound for drug discovery and development.
These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from soft coral tissues, primarily Sarcophyton species. The methodologies described are compiled from various scientific studies to ensure reproducibility and efficiency.
Data Presentation: this compound Yield from Soft Coral
The yield of this compound can vary depending on the species of soft coral, the geographical location of collection, and the extraction method employed. The following table summarizes quantitative data from published studies.
| Soft Coral Species | Collection Location | Extraction Method | This compound Yield | Reference |
| Sarcophyton glaucum | Hurghada, Red Sea | Ethyl Acetate Extraction | 82.8 µg/mg dry weight | [7] |
| Sarcophyton glaucum | Safaga, Red Sea | Ethyl Acetate Extraction | 106.9 µg/mg dry weight | [7] |
| Sarcophyton mililatensis | Vietnam | Not specified | 0.025 µg/mg | [7] |
| Sarcophyton glaucum | Egyptian Coast, Red Sea | Methanol-Dichloromethane (1:1) Extraction | 30 mg from 5 kg wet weight | [8] |
| Sarcophyton species | Red Sea | Ethyl Acetate Extraction | Varies by species (HPLC analysis) | [9] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Sarcophyton glaucum
This protocol is a widely used method for obtaining a crude extract enriched with this compound.
Materials:
-
Frozen or freeze-dried soft coral (Sarcophyton glaucum)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Blender or homogenizer
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
-
Separatory funnel
Procedure:
-
Sample Preparation: Start with frozen soft coral and chop it into small pieces.[8] For dried coral, grind the tissue into a fine powder, preferably under liquid nitrogen to prevent degradation of metabolites.[7]
-
Extraction:
-
Macerate the prepared coral tissue (e.g., 5 kg) with a 1:1 mixture of methanol and dichloromethane (5 L) at room temperature.[8]
-
Stir or agitate the mixture for several hours.
-
Repeat the extraction process four times to ensure maximum recovery of secondary metabolites.[8]
-
Alternatively, for smaller-scale extractions (e.g., 100 mg of dried tissue), use 5 mL of 100% ethyl acetate and sonicate in an ultrasonic bath for 20 minutes.[7]
-
-
Filtration and Concentration:
-
Filter the combined extracts to remove solid coral debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
-
-
Fractionation (Optional but Recommended):
-
The crude extract can be further fractionated using liquid-liquid partitioning.
-
Dissolve the crude extract in a suitable solvent system (e.g., methanol/water) and partition sequentially with solvents of increasing polarity, such as n-hexane, and ethyl acetate. This compound is a relatively nonpolar compound and is expected to be present in the n-hexane or ethyl acetate fractions.
-
Protocol 2: Isolation and Purification of this compound using Chromatography
Following initial extraction, chromatographic techniques are essential for isolating pure this compound.
Materials:
-
Crude this compound-containing extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system (optional, for high purity)
Procedure:
-
Column Chromatography on Silica Gel:
-
Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).
-
Apply the crude extract (dissolved in a minimal amount of the initial mobile phase) to the top of the column.
-
Elute the column with a gradient of increasing solvent polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[8]
-
Collect fractions and monitor the separation using TLC. This compound can be visualized on TLC plates by spraying with a suitable stain (e.g., 10% H2SO4 in ethanol) followed by heating.
-
-
Size-Exclusion Chromatography on Sephadex LH-20:
-
Pool the this compound-containing fractions from the silica gel column and concentrate them.
-
Dissolve the concentrated fractions in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.
-
Elute with the same solvent to further purify the compound by separating it from other molecules based on size.[8]
-
-
High-Performance Liquid Chromatography (HPLC):
Diagrams
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound Derivative Signaling in Cancer Cells.[6]
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Cherbonolides M and N from a Formosan Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Diversity in Species Belonging to Soft Coral Genus Sacrophyton and Its Impact on Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Sarcophyton sp. Soft Corals—Is There a Correlation to Their NMR Fingerprints? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for the quantitative determination of this compound, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Activity of Sarcophine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcophine is a cembranoid diterpene first isolated from the Red Sea soft coral Sarcophyton glaucum.[1][2] As a readily available natural product, it serves as an ideal starting material for semi-synthetic modifications to generate novel derivatives with enhanced therapeutic properties.[1][2] Research has demonstrated that derivatives of this compound possess significant anti-inflammatory and anticancer activities, making them promising candidates for further investigation in drug discovery and development.[2] Modifications typically target the reactive epoxide and α,β-unsaturated lactone moieties of the this compound scaffold to create analogues with improved biological profiles.[1][3]
Synthesis Strategies
The generation of this compound derivatives primarily relies on semi-synthesis, leveraging the natural abundance of the parent compound. Key strategies involve the chemical modification of specific functional groups.
-
Epoxide Ring Opening: The 7,8-epoxide ring is a common target for nucleophilic attack. This reaction allows for the introduction of various functional groups, including sulfur-containing moieties. For instance, reacting this compound with ammonium thiocyanate opens the epoxide to form a β-hydroxy thiocyanate derivative.[1]
-
Allylic Oxidation: The allylic positions on the cembranoid ring can be hydroxylated to produce more polar derivatives, which have shown enhanced biological activity.[3] Reagents like selenium dioxide are used to introduce hydroxyl groups at specific positions on the this compound backbone.[3]
-
Metal Complexation: this compound can act as a ligand to form complexes with metals like gold (Au) and silver (Ag). These metal-sarcophine complexes have been shown to enhance anticancer activity, potentially through novel mechanisms of action like direct DNA interaction.[4]
Caption: General workflow for creating and evaluating this compound derivatives.
Data Presentation: Biological Activity
The synthesized derivatives of this compound exhibit a range of biological activities. The following table summarizes key quantitative data from studies on their anticancer effects.
| Derivative Name | Cell Line | Assay Type | Result | Reference |
| Sarcodiol (SD) | B16F10 Mouse Melanoma | MTT Assay | Concentration-dependent inhibition of cell viability | [5] |
| Sarcodiol (SD) | B16F10 Mouse Melanoma | Caspase-3 Activation | Dose-dependent increase in cleaved Caspase-3 | [5] |
| Sarcodiol (SD) | B16F10 Mouse Melanoma | Caspase-8 Activation | ~1.8-fold increase at 24h (250 µM) | [5] |
| Sarcodiol (SD) | B16F10 Mouse Melanoma | Caspase-9 Activation | ~2.7-fold increase at 24h (250 µM) | [5] |
| Ag(I)-Sarcophine | DNA | Electrophoretic Mobility | High binding affinity towards double-stranded DNA | [4] |
| Hydroxylated Derivs. | Raji Cells | EBV-EA Inhibition | Higher activity than sarcophytol A | [3] |
| Sulfur-containing Derivs. | +SA Mammary Epithelial | Proliferation Assay | Demonstrated inhibition of cell proliferation | [1][2] |
Experimental Protocols
This section provides a representative protocol for the semi-synthesis of a sulfur-containing this compound derivative based on published methodologies.[1]
Protocol 4.1: Synthesis of a β-Hydroxy Thiocyanate this compound Derivative
Objective: To introduce a thiocyanate group via the opening of the 7,8-epoxide ring of this compound.
Materials:
-
This compound (isolated from S. glaucum)
-
Ammonium thiocyanate (NH₄SCN)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Silica gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Round bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Dissolution: Dissolve 100 mg of pure this compound in 20 mL of methanol in a 100 mL round bottom flask.
-
Reagent Addition: Add a 1.5 molar equivalent of ammonium thiocyanate (NH₄SCN) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC (e.g., mobile phase of hexane:ethyl acetate 7:3) every 2 hours. The reaction is typically complete within 6-8 hours.
-
Solvent Removal: Once the reaction is complete (disappearance of the this compound spot on TLC), remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Re-dissolve the crude residue in 30 mL of dichloromethane (DCM). Wash the organic layer with 2 x 20 mL of deionized water to remove any remaining ammonium thiocyanate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again using the rotary evaporator to yield the crude product.
-
Purification: Purify the crude product using silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to pool the fractions containing the pure product.
-
-
Characterization: Concentrate the pure fractions to obtain the final product. Characterize the structure using 1D/2D NMR and high-resolution mass spectrometry to confirm the formation of the β-hydroxy thiocyanate derivative.[1]
Caption: Reaction scheme for the synthesis of a thiocyanate derivative.
Mechanism of Action & Signaling Pathways
This compound derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation and apoptosis.
5.1 Anticancer Activity: Apoptosis Induction
The derivative Sarcodiol (SD) has been shown to inhibit melanoma cell proliferation by inducing programmed cell death (apoptosis).[5] It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[5]
-
Extrinsic Pathway: SD treatment leads to the cleavage and activation of Caspase-8.[5]
-
Intrinsic Pathway: SD also activates Caspase-9, a key initiator of the mitochondrial pathway.[5]
-
Executioner Caspase: Both pathways converge on the activation of Caspase-3, the primary executioner caspase, which then cleaves critical cellular substrates like PARP, leading to cell death.[5]
Caption: Apoptotic pathways activated by Sarcodiol (SD).
5.2 Anticancer Activity: Inhibition of Proliferation
In addition to inducing apoptosis, Sarcodiol (SD) halts cell proliferation by inhibiting the STAT3 signaling pathway.[5] STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell survival and division, such as Cyclin D1.[5]
-
Inhibition: SD treatment inhibits the expression of STAT3.[5]
-
Downstream Effect: The reduction in active STAT3 leads to decreased expression of its target gene, Cyclin D1. Cyclin D1 is essential for the G1/S phase transition in the cell cycle.
-
Outcome: Inhibition of this pathway results in cell cycle arrest, preventing cancer cells from dividing.[5]
Caption: Inhibition of the STAT3 cell proliferation pathway by Sarcodiol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Semisynthesis of new this compound derivatives with chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following Sarcophine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of sarcophine and its derivatives on cell viability. The protocols detailed below are widely used and validated methods for quantifying cellular responses to cytotoxic compounds. While much of the available research has focused on this compound derivatives, such as this compound-diol, the methodologies are broadly applicable to this compound itself.
Introduction to this compound and its Anticancer Potential
This compound is a cembranoid diterpene originally isolated from the soft coral Sarcophyton glaucum. Emerging research has highlighted the potential of this compound and its analogues as anticancer agents. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. The assessment of cell viability is a critical first step in characterizing the cytotoxic effects of this compound and determining its therapeutic potential.
Overview of Cell Viability Assays
Several assays are available to measure cell viability, each with its own principle, advantages, and limitations. This document will focus on two of the most common methods: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
Data Presentation: Quantitative Analysis of this compound-Diol Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound-diol in different cancer cell lines, providing a quantitative measure of its cytotoxic potency.
Table 1: IC50 Values of this compound-Diol in Mouse Melanoma (B16F10) Cells [1]
| Incubation Time | IC50 Concentration (µM) |
| 24 hours | ~70-80 |
| 48 hours | ~70-80 |
| 72 hours | ~70-80 |
Table 2: Cytotoxic Effects of this compound-Diol on Human Epidermoid Carcinoma (A431) Cells
| Treatment Duration | This compound-Diol Concentration (µM) | % Inhibition of Cell Viability |
| 72 hours | 400 | 62% |
Note: The majority of detailed cytotoxic data available is for this compound-diol, a semi-synthetic derivative of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[2]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.[4][5][6][7][8] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[4][5][6][7][8]
Materials:
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Protocol for Suspension Cells:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect the cell suspension from each treatment condition into separate microcentrifuge tubes.
-
Staining: Add 10 µL of 0.4% Trypan Blue solution to 10 µL of the cell suspension (a 1:1 ratio).[6] Gently mix.
-
Incubation: Incubate the cell-dye mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[5]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Experimental Workflow and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and the molecular mechanisms affected by this compound treatment, the following diagrams are provided.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 5. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Western Blot Analysis of Sarcophine-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Western blot analysis for studying the effects of Sarcophine and its derivatives, such as this compound-diol, on cellular protein expression. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to investigate the molecular mechanisms of this compound-induced cellular responses, with a focus on apoptosis.
Introduction
This compound, a cembranoid diterpene isolated from soft corals of the genus Sarcophyton, and its derivatives have demonstrated potential as chemopreventive agents.[1][2] Understanding the molecular pathways modulated by these compounds is crucial for their development as therapeutic agents. Western blot analysis is a powerful technique to detect and quantify changes in the expression levels of specific proteins within treated cells, providing insights into the underlying mechanisms of action. This document outlines the protocols for performing Western blot analysis on this compound-treated cells and presents available quantitative data on protein expression changes, primarily focusing on the induction of apoptosis.
Data Presentation
Western blot analysis of cells treated with this compound-diol, a derivative of this compound, has revealed significant changes in the expression of key apoptosis-related proteins. The following tables summarize the quantitative data obtained from such studies.
Table 1: Quantitative Analysis of Apoptosis-Related Protein Expression in Mouse Melanoma B16F10 Cells Treated with this compound-diol for 72 hours.
| Target Protein | Treatment Concentration (µM) | Fold Change vs. Untreated Control |
| Cleaved Caspase-3 | 250 | ~2.1 |
| Cleaved Caspase-8 | 250 | ~2.1 |
| Cleaved Caspase-9 | 250 | ~1.8 |
| p53 | 250 | ~1.8 |
Data extracted from a study on mouse melanoma B16F10 cells. The fold changes are approximate values based on the provided research data.
Table 2: Change in Caspase-3 Activity in Human Epidermoid Carcinoma A431 Cells Treated with this compound-diol for 48 hours.
| Treatment Concentration (µM) | Fold Increase in Caspase-3 Activity |
| 400 | 1.7 |
This data reflects the enzymatic activity of caspase-3, a key executioner in apoptosis.[1]
Signaling Pathways
Based on current research, this compound-diol primarily induces apoptosis through the extrinsic pathway, although involvement of the intrinsic pathway has also been observed.[1]
Apoptosis Induction Pathway by this compound-diol
Caption: this compound-diol induced apoptosis signaling cascade.
Note: While the MAPK and PI3K/Akt signaling pathways are critical in cell survival and apoptosis, direct evidence from Western blot analysis specifically linking this compound or this compound-diol treatment to the modulation of these pathways is not available in the provided search results. Further research is required to elucidate the potential role of these pathways in this compound's mechanism of action.
Experimental Protocols
The following is a detailed protocol for Western blot analysis of this compound-treated cells. This protocol is a general guideline and may require optimization based on the specific cell line, target protein, and antibodies used.
Experimental Workflow
Caption: General workflow for Western blot analysis.
Cell Culture and this compound Treatment
-
Seed the cells of interest in appropriate culture dishes or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound or this compound-diol in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
-
Based on the concentrations, normalize the volume of each lysate to ensure equal protein loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Blocking
-
Wash the membrane with Tris-buffered saline containing Tween 20 (TBST).
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Antibody Incubation
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.
By following these protocols, researchers can effectively utilize Western blot analysis to investigate the molecular effects of this compound and its derivatives on cellular pathways, contributing to a deeper understanding of their therapeutic potential.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a skin cancer chemopreventive agent, inhibits proliferation and stimulates apoptosis in mouse melanoma B₁₆F₁₀ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Sarcophine Studies in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sarcophine, a cembranoid diterpene isolated from the soft coral Sarcophyton glaucum, and its derivatives have demonstrated promising biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies in mice to evaluate the therapeutic potential of this compound in these key areas. The protocols outlined below are based on established murine models and known mechanisms of this compound and its analogs.
Part 1: Anticancer Activity of this compound in a Murine Melanoma Xenograft Model
Application Note
This protocol describes an in vivo study to assess the anti-tumor efficacy of this compound in a B16-F10 murine melanoma xenograft model. This compound and its derivatives have been shown to inhibit the proliferation and induce apoptosis in melanoma cells, potentially through the modulation of STAT3 and caspase signaling pathways.[1] This experimental design allows for the evaluation of tumor growth inhibition, assessment of systemic toxicity, and investigation of the underlying molecular mechanisms of this compound's action in vivo.
Experimental Protocol
1.2.1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% Polyethylene glycol 300, 50% Saline)
-
B16-F10 melanoma cells
-
6-8 week old male C57BL/6 mice
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional, for enhanced tumor take)
-
Calipers
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools for tumor excision
-
Reagents for Western blotting and immunohistochemistry (IHC)
1.2.2. Experimental Procedure:
-
Cell Culture: Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Acclimation: Acclimate 6-8 week old male C57BL/6 mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Tumor Cell Implantation:
-
Harvest B16-F10 cells during the exponential growth phase.
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the right flank of each mouse.[3]
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (approximately 50-100 mm³), randomly assign mice to the following groups (n=8-10 mice/group):
-
Group 1: Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
Group 2: this compound (Low Dose): Administer this compound (e.g., 10 mg/kg) i.p. daily.
-
Group 3: this compound (High Dose): Administer this compound (e.g., 30 mg/kg) i.p. daily.
-
Group 4: Positive Control (e.g., Dacarbazine): Administer a standard-of-care chemotherapeutic agent.
-
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers three times a week using the formula: Volume = (Length x Width²) / 2.
-
Record body weight three times a week to monitor systemic toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint and Sample Collection:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³) or after a set duration (e.g., 21 days).
-
Collect blood samples for hematological and biochemical analysis.
-
Excise tumors, weigh them, and divide them for histological analysis (formalin-fixed paraffin-embedding) and molecular analysis (snap-frozen in liquid nitrogen).
-
Data Presentation
Table 1: Antitumor Efficacy of this compound in B16-F10 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| Positive Control |
Table 2: Molecular Marker Analysis in B16-F10 Tumors
| Treatment Group | p-STAT3 (Tyr705) Expression (Relative to Control) | Cleaved Caspase-3 Expression (Relative to Control) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | |
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| Positive Control |
Visualization
Caption: this compound's proposed anticancer signaling pathway.
Part 2: Anti-Inflammatory Activity of this compound in a Murine Model of Acute Inflammation
Application Note
This protocol details the evaluation of this compound's anti-inflammatory properties in a lipopolysaccharide (LPS)-induced acute systemic inflammation model in mice. This compound derivatives have been noted for their anti-inflammatory potential, possibly through the inhibition of pro-inflammatory signaling pathways such as NF-κB. This model allows for the assessment of this compound's ability to mitigate the systemic inflammatory response by measuring key inflammatory markers.
Experimental Protocol
2.2.1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., Saline or 5% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
6-8 week old male BALB/c mice
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for myeloperoxidase (MPO) assay
-
Reagents for Western blotting (for NF-κB pathway analysis)
2.2.2. Experimental Procedure:
-
Animal Acclimation: Acclimate 6-8 week old male BALB/c mice for one week.
-
Animal Grouping and Treatment:
-
Randomly assign mice to the following groups (n=8-10 mice/group):
-
Group 1: Saline Control: Administer saline i.p.
-
Group 2: LPS Control: Administer vehicle i.p. 1 hour before LPS administration.
-
Group 3: this compound (Low Dose) + LPS: Administer this compound (e.g., 10 mg/kg) i.p. 1 hour before LPS.
-
Group 4: this compound (High Dose) + LPS: Administer this compound (e.g., 30 mg/kg) i.p. 1 hour before LPS.
-
Group 5: Positive Control (e.g., Dexamethasone) + LPS: Administer dexamethasone (e.g., 1 mg/kg) i.p. 1 hour before LPS.
-
-
-
Induction of Inflammation:
-
Administer a single i.p. injection of LPS (e.g., 1 mg/kg) to mice in Groups 2, 3, 4, and 5.
-
-
Sample Collection:
-
At 2 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Euthanize the mice and harvest lung and liver tissues. A portion of the tissue should be snap-frozen for MPO and Western blot analysis, and another portion fixed in formalin for histology.
-
-
Biochemical and Molecular Analysis:
-
Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.
-
Perform an MPO assay on lung tissue homogenates to quantify neutrophil infiltration.
-
Conduct Western blot analysis on liver tissue lysates to assess the phosphorylation of NF-κB p65 and IκBα degradation.
-
Data Presentation
Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM |
| Saline Control | |||
| LPS Control | |||
| This compound (10 mg/kg) + LPS | |||
| This compound (30 mg/kg) + LPS | |||
| Dexamethasone + LPS |
Table 4: Effect of this compound on Inflammatory Markers in Tissues of LPS-Treated Mice
| Treatment Group | Lung MPO Activity (U/g tissue) ± SEM | Liver p-p65/p65 Ratio (Relative to LPS Control) | Liver IκBα Levels (Relative to LPS Control) |
| Saline Control | N/A | N/A | |
| LPS Control | 1.0 | 1.0 | |
| This compound (10 mg/kg) + LPS | |||
| This compound (30 mg/kg) + LPS | |||
| Dexamethasone + LPS |
Visualization
Caption: this compound's proposed anti-inflammatory signaling pathway.
Part 3: Neuroprotective Activity of this compound in a Murine Model of Parkinson's Disease
Application Note
This protocol is designed to evaluate the neuroprotective effects of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[4][5][6][7][8] this compound has been reported to have modulatory effects on glycine receptors, suggesting a potential role in neuronal function.[9] This study will assess this compound's ability to protect dopaminergic neurons in the substantia nigra and preserve motor function in MPTP-treated mice.
Experimental Protocol
3.2.1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., Saline)
-
MPTP-HCl
-
8-10 week old male C57BL/6 mice
-
Rotarod apparatus
-
Open field test arena
-
Reagents for tyrosine hydroxylase (TH) immunohistochemistry
-
HPLC system for dopamine and its metabolite analysis
3.2.2. Experimental Procedure:
-
Animal Acclimation and Baseline Behavioral Testing:
-
Acclimate 8-10 week old male C57BL/6 mice for one week.
-
Conduct baseline behavioral tests (Rotarod and Open Field Test) to establish pre-treatment motor function.
-
-
Animal Grouping and Treatment:
-
Randomly assign mice to the following groups (n=10-12 mice/group):
-
Group 1: Saline Control: Administer saline i.p. daily for 14 days.
-
Group 2: MPTP Control: Administer vehicle i.p. daily for 14 days, with MPTP co-administration.
-
Group 3: this compound (Low Dose) + MPTP: Administer this compound (e.g., 10 mg/kg) i.p. daily for 14 days, starting 3 days before MPTP.
-
Group 4: this compound (High Dose) + MPTP: Administer this compound (e.g., 30 mg/kg) i.p. daily for 14 days, starting 3 days before MPTP.
-
-
-
Induction of Parkinsonism:
-
On day 4, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals to mice in Groups 2, 3, and 4.
-
-
Post-MPTP Behavioral Testing:
-
At 7 and 14 days post-MPTP administration, perform Rotarod and Open Field tests to assess motor coordination and locomotor activity.
-
-
Endpoint and Sample Collection:
-
At 14 days post-MPTP, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and post-fix them for immunohistochemistry.
-
For neurochemical analysis, decapitate a separate cohort of mice and dissect the striatum for HPLC analysis of dopamine, DOPAC, and HVA levels.
-
-
Histological and Neurochemical Analysis:
-
Perform TH immunohistochemistry on brain sections to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Data Presentation
Table 5: Behavioral Assessment of Neuroprotection by this compound in MPTP-Treated Mice
| Treatment Group | Rotarod Latency to Fall (s) ± SEM (Day 14) | Total Distance Traveled in Open Field (cm) ± SEM (Day 14) |
| Saline Control | ||
| MPTP Control | ||
| This compound (10 mg/kg) + MPTP | ||
| This compound (30 mg/kg) + MPTP |
Table 6: Neurochemical and Histological Analysis of Neuroprotection by this compound
| Treatment Group | Striatal Dopamine (ng/mg tissue) ± SEM | TH-Positive Neurons in SNpc (count) ± SEM |
| Saline Control | ||
| MPTP Control | ||
| This compound (10 mg/kg) + MPTP | ||
| This compound (30 mg/kg) + MPTP |
Visualization
Caption: Experimental workflow for this compound neuroprotection study.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemopreventive effect of this compound-diol on NOR-1-induced TPA-promoted skin carcinogenesis in female HOS:HR-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modelorg.com [modelorg.com]
- 5. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Sarcophine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcophine is a cembranoid diterpene isolated from soft corals of the genus Sarcophyton. It has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The development of this compound as a potential therapeutic agent necessitates a robust and efficient purification strategy to obtain high-purity material for preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, has been established as a powerful technique for the quantitative analysis and purification of this compound from complex biological extracts.[1][2][3] This application note provides a detailed protocol for the purification of this compound using HPLC, including sample preparation and chromatographic conditions.
Overview of the Purification Process
The purification of this compound from its natural source, the soft coral Sarcophyton glaucum, involves a multi-step process.[4][5][6] The initial step is the extraction of the coral tissue with an appropriate organic solvent to create a crude extract. This is followed by preliminary fractionation using techniques such as column chromatography to separate the extract into fractions with varying polarity. The this compound-containing fractions are then subjected to reverse-phase HPLC for final purification.
Quantitative Data
The concentration of this compound can vary significantly between different species of Sarcophyton and even between collection sites of the same species.[1][2] The following table summarizes reported HPLC conditions for the quantitative analysis of this compound.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Chromatography Mode | Reverse-Phase HPLC (RP-HPLC) | [1][2] |
| Stationary Phase (Column) | ODS (Octadecylsilane, C18) | [1][2][3] |
| Mobile Phase | 70% Acetonitrile in deionized water | [1] |
| pH Adjustment | Adjusted to 3.5 with phosphoric acid | [1] |
| Flow Rate | 1.5 ml/min | [1] |
| Detection | UV detector set to 220 nm | [1] |
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
References
- 1. HPLC method for the quantitative determination of this compound, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoprenoids from the Soft Coral Sarcophyton glaucum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Hydroperoxyl Cembranoids from the Red Sea Soft Coral Sarcophyton glaucum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Application Notes and Protocols for Apoptosis Detection in Sarcophaga Research
Audience: Researchers, scientists, and drug development professionals engaged in studies involving the flesh fly, Sarcophaga, and related dipteran species.
Introduction: Apoptosis, or programmed cell death, is a fundamental biological process crucial for development, tissue homeostasis, and elimination of damaged or infected cells. In entomological research, particularly with forensically and medically important insects like Sarcophaga, studying apoptosis provides insights into development, toxicology, and host-pathogen interactions. This document provides detailed application notes and protocols for the detection of apoptosis in Sarcophaga tissues and cells using commercially available kits. The methodologies are based on established techniques widely used in the model organism Drosophila melanogaster, a closely related dipteran, and supported by findings in Sarcophaga research.
Key Apoptosis Detection Methods
Several key events characterize apoptosis, and various detection kits are designed to target these hallmarks. The most common methods applicable to Sarcophaga research include:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a late-stage apoptotic event.
-
Caspase Activity Assays: Measure the activity of caspases, the key executioner enzymes of apoptosis. Research has shown that cold shock induces apoptosis in Sarcophaga crassipalpis through the activation of pro-caspases, specifically involving caspase-2, -3, and -9.[1]
-
Annexin V Staining: Identifies the externalization of phosphatidylserine (PS) on the cell surface, an early apoptotic marker.
Apoptosis Signaling Pathway in Insects
The core apoptotic machinery is evolutionarily conserved between insects and mammals. In insects like Drosophila and, by extension, Sarcophaga, the pathway involves initiator and effector caspases. An initiator caspase, such as Dronc (the homolog of mammalian Caspase-9), is activated in response to apoptotic stimuli.[2][3] Activated Dronc then cleaves and activates effector caspases, such as DrICE and Dcp-1 (homologs of mammalian Caspase-3 and -7), which execute the dismantling of the cell.[2][3]
Caption: Intrinsic apoptosis pathway in insects.
Experimental Workflow
A general workflow for detecting apoptosis in Sarcophaga samples is outlined below. This workflow can be adapted for different tissues (e.g., fat body, midgut, muscle)[1] or cell cultures.
Caption: General experimental workflow for apoptosis detection.
Experimental Protocols
The following protocols are adapted from established methods for Drosophila and can be optimized for Sarcophaga tissues.
Protocol 1: TUNEL Assay for DNA Fragmentation
This protocol is based on commercially available kits that provide the necessary reagents.
Principle: The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[4]
Materials:
-
Sarcophaga tissues (e.g., imaginal discs, fat body, midgut)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs, as per kit instructions)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Dissection and Fixation:
-
Dissect the desired tissue from Sarcophaga larvae, pupae, or adults in cold 1x PBS.
-
Fix the tissue in 4% PFA for 20-30 minutes at room temperature.
-
Wash three times with 1x PBS for 10 minutes each.
-
-
Permeabilization:
-
Incubate the tissue in permeabilization solution for 2-5 minutes on ice.
-
Wash twice with 1x PBS for 5 minutes each.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Incubate the tissue in the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
Wash three times with 1x PBS for 10 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with 1x PBS.
-
Mount the tissue on a microscope slide with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the sample using a fluorescence or confocal microscope. Apoptotic cells will exhibit fluorescence at the appropriate wavelength for the chosen label, co-localized with the nuclear counterstain.
-
| Reagent/Parameter | Concentration/Time | Notes |
| Paraformaldehyde | 4% | Prepare fresh. |
| Permeabilization | 0.1% Triton X-100 | Time may need optimization based on tissue thickness. |
| TUNEL Incubation | 60 min at 37°C | Follow kit manufacturer's specific instructions. |
Protocol 2: Cleaved Caspase-3 Immunohistochemistry
This protocol uses an antibody that specifically recognizes the active, cleaved form of effector caspases. Antibodies raised against human cleaved caspase-3 have been shown to cross-react with insect effector caspases like DrICE and Dcp-1 in Drosophila.[2][5]
Materials:
-
Sarcophaga tissues
-
PBS and PBT (PBS + 0.1% Triton X-100)
-
4% PFA in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBT)
-
Primary Antibody (e.g., rabbit anti-cleaved caspase-3)
-
Fluorescently-labeled Secondary Antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI or Hoechst stain
-
Mounting medium
Procedure:
-
Dissection and Fixation:
-
Dissect and fix tissues as described in the TUNEL protocol.
-
-
Permeabilization and Blocking:
-
Wash three times with PBT for 10 minutes each.
-
Incubate in Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBT for 15 minutes each.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 2 hours at room temperature in the dark.
-
Wash three times with PBT for 15 minutes each.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI for 10 minutes.
-
Wash twice with PBS.
-
Mount the tissue on a microscope slide.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope. Cells undergoing apoptosis will show a specific fluorescent signal.
-
| Reagent | Recommended Dilution | Notes |
| Primary Antibody (anti-cleaved caspase-3) | 1:100 - 1:500 | Optimal dilution should be determined empirically. |
| Secondary Antibody | 1:500 - 1:1000 | Dilution depends on the specific antibody and fluorophore. |
Protocol 3: Annexin V Staining for Cell Cultures
This protocol is suitable for Sarcophaga cell lines or primary cell cultures and detects an early marker of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[6][7] Propidium Iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[7]
Materials:
-
Sarcophaga cell culture
-
1x Annexin V Binding Buffer (provided in most kits)
-
Fluorophore-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold 1x PBS.
-
Centrifuge at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer.
-
Add fluorophore-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
For Flow Cytometry: Add additional 1x Annexin V Binding Buffer and analyze the cells immediately.
-
For Fluorescence Microscopy: Gently wash the cells with 1x Annexin V Binding Buffer, resuspend in a small volume of buffer, and observe on a microscope slide.
-
| Reagent | Concentration | Notes |
| Annexin V Conjugate | As per manufacturer | Typically 5 µL per 100 µL of cell suspension. |
| Propidium Iodide | As per manufacturer | Used to identify dead cells. |
| Cell Density | 1 x 10^5 to 1 x 10^6 cells/mL | Optimal density may vary. |
Data Interpretation and Troubleshooting
-
Positive Controls: It is crucial to include positive controls to ensure the assays are working correctly. For TUNEL and caspase assays, treating tissues or cells with a known apoptotic inducer (e.g., DNase I for TUNEL, or a chemical inducer like staurosporine) is recommended.
-
Negative Controls: Un-treated or healthy tissues/cells should be used as negative controls to determine background fluorescence levels.
-
TUNEL Assay Specificity: The TUNEL assay can also label necrotic cells or cells with DNA damage from other sources.[8] Therefore, it is often advisable to use multiple apoptosis detection methods to confirm results.
-
Annexin V Staining: This assay should be performed on live, unfixed cells, as fixation can permeabilize membranes and lead to false positives.[9]
By employing these methods and protocols, researchers can effectively detect and quantify apoptosis in Sarcophaga, contributing to a deeper understanding of its biology and its interactions with the environment.
References
- 1. Rapid cold-hardening blocks cold-induced apoptosis by inhibiting the activation of pro-caspases in the flesh fly Sarcophaga crassipalpis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting Caspase Activity in Drosophila Larval Imaginal Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the core apoptosis pathway in the mosquito disease vector Aedes aegypti: The roles of iap1, ark, dronc, and effector caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V | AAT Bioquest [aatbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Sarcophine Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of sarcophine and its derivatives, such as this compound-diol, on cancer cell lines and in models of inflammation. The methodologies are compiled from published research to assist in the design and execution of experiments to evaluate the therapeutic potential of these natural compounds.
I. Anti-Cancer Activity of this compound and its Derivatives
This compound and its analogues have demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The following protocols are based on studies conducted on this compound-diol (SD), a derivative of this compound.
Data Presentation: Cytotoxicity of this compound-Diol
| Cell Line | Compound | IC50 Value | Assay | Exposure Time | Reference |
| B16F10 (Mouse Melanoma) | This compound-Diol | ~70-80 µM | MTT Assay | 24, 48, and 72 hours | [1] |
| B16F10 (Mouse Melanoma) | This compound-Diol | ~110 µM | BrdU Incorporation | 24 and 72 hours | [1] |
| A431 (Human Epidermoid Carcinoma) | This compound-Diol | Not explicitly stated, but significant decrease in viability at 200-600 µM | MTT Assay | 24, 48, and 72 hours | [2][3] |
Experimental Protocols
-
Cell Lines:
-
B16F10 (mouse melanoma)
-
A431 (human epidermoid carcinoma)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.
-
-
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
This protocol is used to assess the cytotoxic effects of this compound or its derivatives on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well in 200 µL of culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Treatment:
-
Prepare stock solutions of this compound or this compound-diol in DMSO.
-
Dilute the stock solution in fresh culture medium to achieve final concentrations ranging from 0 to 250 µM (or as required).[1] The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and replace it with 200 µL of the medium containing the different concentrations of the test compound.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control group.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound or this compound-diol (e.g., 50, 100, and 400 µM for A431 cells) for 48 hours.[4]
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
Collect both adherent and floating cells and centrifuge at 1,500 rpm for 5 minutes.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
This protocol is used to detect changes in the expression of key proteins involved in signaling pathways affected by this compound.
-
Cell Lysis:
-
After treatment with this compound or this compound-diol, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT-3, Cyclin D1, p53, Caspase-3, Caspase-8, Caspase-9, PARP, p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound-diol have been shown to be mediated through the induction of apoptosis via both intrinsic and extrinsic pathways, as well as the inhibition of proliferative signaling.[2][4]
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-diol, a skin cancer chemopreventive agent, inhibits proliferation and stimulates apoptosis in mouse melanoma B₁₆F₁₀ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Caspase Activity Following Sarcophine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcophine, a natural cembranoid diterpene isolated from soft corals, and its derivatives have demonstrated potent anti-cancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines.[1][2][3] A critical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[4][5][6] These enzymes exist as inactive zymogens in healthy cells and are activated in a cascade-like fashion in response to pro-apoptotic stimuli.[4][6] The activation of executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of specific cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.[7][8] Therefore, the measurement of caspase activity is a key method for quantifying the apoptotic effects of compounds like this compound.
These application notes provide detailed protocols for several common techniques used to measure caspase activity in cells exposed to this compound, enabling researchers to accurately assess its apoptotic potential. The methodologies covered include colorimetric and fluorometric assays, Western blotting for caspase cleavage, and flow cytometry-based assays.
This compound and Caspase-Dependent Apoptosis
Studies have shown that this compound and its analog, this compound-diol, induce apoptosis through the activation of caspase cascades.[1][2][3] Research on human epidermoid carcinoma A431 cells and mouse melanoma B16F10 cells has demonstrated that this compound treatment leads to a significant, concentration-dependent increase in the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1][2] This indicates that this compound can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][2][8]
Quantitative Data on this compound-Induced Caspase Activity
The following table summarizes the reported effects of this compound-diol (a derivative of this compound) on caspase activity in cancer cell lines.
| Cell Line | Compound | Concentration | Treatment Time | Caspase Assayed | Fold Increase in Activity (vs. Control) | Reference |
| Human Epidermoid Carcinoma A431 | This compound-diol | 400 µM | 48 hours | Caspase-3 | ~1.7-fold | [1] |
| Human Epidermoid Carcinoma A431 | This compound-diol | 400 µM | 48 hours | Caspase-8 | Significantly increased (P < .05) | [1] |
| Human Epidermoid Carcinoma A431 | This compound-diol | 400 µM | 48 hours | Caspase-9 | No significant increase | [1] |
| Mouse Melanoma B16F10 | This compound-diol | Not specified | Not specified | Caspase-3 | Enhanced enzymatic activity | [2] |
| Mouse Melanoma B16F10 | This compound-diol | Not specified | Not specified | Caspase-8 | Enhanced enzymatic activity | [2] |
| Mouse Melanoma B16F10 | This compound-diol | Not specified | Not specified | Caspase-9 | Enhanced enzymatic activity | [2] |
Experimental Protocols
Colorimetric and Fluorometric Caspase Activity Assays
These assays are based on the cleavage of a synthetic peptide substrate that is conjugated to a chromophore (for colorimetric assays, e.g., p-nitroanilide, pNA) or a fluorophore (for fluorometric assays, e.g., 7-amino-4-trifluoromethyl coumarin, AFC).[9] Upon cleavage by an active caspase, the chromophore or fluorophore is released and can be quantified using a spectrophotometer or a fluorometer, respectively.[9] The tetrapeptide sequence of the substrate determines the specificity for different caspases (e.g., DEVD for caspase-3/7).[9][10]
This protocol is adapted from commercially available kits and published research.[6][11]
Materials:
-
Cells treated with this compound and untreated control cells
-
96-well microplate
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 2 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, centrifuge and resuspend to a density of 8 x 10^4 cells per well.[6]
-
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the indicated time. Include untreated and vehicle-treated controls.
-
Cell Lysis:
-
Adherent cells: Remove the culture medium and add 50-100 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 10-15 minutes.
-
Suspension cells: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 50-100 µL of ice-cold cell lysis buffer. Incubate on ice for 10-15 minutes.
-
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate using a standard method like the BCA assay to normalize caspase activity.[10]
-
Caspase Reaction:
-
Add 50 µL of 2X reaction buffer (containing DTT) to each well.
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.
Western Blotting for Caspase Cleavage
Western blotting is a technique used to detect the cleavage of pro-caspases into their active subunits.[4][12] This method provides qualitative and semi-quantitative information about caspase activation. Antibodies specific to either the pro-form or the cleaved (active) form of the caspase are used for detection.
This protocol is a general guideline and may require optimization based on the specific antibody and cell type used.[7][13]
Materials:
-
Cells treated with this compound and untreated control cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., at a 1:1000 dilution) overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1-2 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates caspase activation. Densitometry can be used for semi-quantitative analysis, normalizing to a loading control like β-actin or β-tubulin.
Flow Cytometry using FLICA Assays
Fluorescent Labeled Inhibitors of Caspases (FLICA) are cell-permeable, non-toxic reagents that covalently bind to the active site of caspases.[14][15] This allows for the detection and quantification of active caspases in individual cells using flow cytometry.[14][16]
This protocol is based on commercially available FLICA kits.[17][18]
Materials:
-
Cells treated with this compound and untreated control cells
-
FLICA reagent (e.g., FAM-DEVD-FMK for caspase-3/7)
-
10X Apoptosis Wash Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of this compound-treated and control cells at a concentration of 1-5 x 10^6 cells/mL in complete culture medium.
-
FLICA Staining:
-
Washing:
-
Add 2 mL of 1X Apoptosis Wash Buffer to each tube and gently mix.
-
Centrifuge at 400 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant and repeat the wash step.
-
-
Resuspension: Resuspend the cell pellet in 400 µL of 1X Apoptosis Wash Buffer.
-
Viability Staining (Optional): Add PI to a final concentration of 1-2 µg/mL to distinguish between apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The green fluorescence from the FAM-labeled FLICA reagent indicates cells with active caspases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and the general workflows for the described experimental techniques.
Caption: this compound-induced apoptosis signaling pathways.
Caption: General workflow for caspase activity assays.
Conclusion
The techniques outlined in these application notes provide robust and reliable methods for quantifying caspase activity in response to this compound exposure. The choice of assay will depend on the specific research question, available equipment, and desired throughput. For high-throughput screening, colorimetric and fluorometric plate-based assays are ideal. Western blotting offers a valuable method for confirming caspase cleavage, while flow cytometry provides single-cell resolution of caspase activation. By employing these techniques, researchers can effectively characterize the apoptotic mechanism of this compound and its potential as a therapeutic agent.
References
- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 9. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 14. Invitrogen™ Vybrant™ FLICA Caspase Apoptosis Assay Kits for flow cytometry | Fisher Scientific [fishersci.ca]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Vybrant™ FLICA Caspase Apoptosis Assay Kits for flow cytometry FAM, Hoechst 33344, Propidium Iodide [thermofisher.com]
- 17. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Sarcophine Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the isolation of sarcophine from soft corals of the genus Sarcophyton.
Troubleshooting Guides
This section addresses specific issues that can lead to low this compound yield and offers potential solutions.
Problem 1: Low Extraction Efficiency
Symptoms:
-
The crude extract weight is lower than expected.
-
Preliminary analysis (e.g., TLC, HPLC) of the crude extract shows a weak spot or peak corresponding to this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Sample Preparation | Freeze-drying: Lyophilize the soft coral samples immediately after collection to preserve the integrity of secondary metabolites. Frozen samples can retain excess water, leading to inefficient extraction and potential degradation. |
| Grinding: Ensure the lyophilized coral is finely ground to a homogenous powder to maximize the surface area for solvent penetration. | |
| Suboptimal Solvent Choice | Solvent Polarity: this compound is a moderately polar cembranoid diterpene. Solvents like ethyl acetate and n-hexane have been successfully used. For a more exhaustive extraction, a two-step process starting with a non-polar solvent (e.g., n-hexane) to remove lipids, followed by a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can be effective. |
| Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that can interfere with extraction and purification. | |
| Inefficient Extraction Method | Maceration: Ensure a sufficient extraction time (e.g., 24-48 hours per solvent wash) and adequate agitation to facilitate solvent penetration. Multiple extraction cycles (e.g., 3x) with fresh solvent are recommended. |
| Soxhlet Extraction: This method can be more efficient than maceration but be cautious with temperature as prolonged exposure to heat can degrade this compound. | |
| Supercritical Fluid Extraction (SFE): If available, SFE with carbon dioxide can be a highly efficient and clean extraction method, minimizing the use of organic solvents. |
Problem 2: this compound Degradation during Extraction and Work-up
Symptoms:
-
Multiple unknown spots or peaks on TLC or HPLC, respectively, with a diminished this compound signal.
-
The color of the extract changes significantly (e.g., darkens) during processing.
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Degradation | Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., <40°C). If using Soxhlet extraction, monitor the temperature carefully. |
| pH Instability | pH Monitoring: this compound contains a lactone ring and an epoxide, which can be susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH during extraction and work-up. Use buffered solutions if necessary. |
| Oxidation | Inert Atmosphere: While not always necessary, if oxidation is suspected, perform extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon). |
| Storage: Store extracts and purified this compound at low temperatures (e.g., -20°C) in the dark to prevent degradation. |
Problem 3: Poor Separation and Recovery during Chromatography
Symptoms:
-
Co-elution of this compound with other compounds.
-
Significant loss of this compound during the purification process.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | Silica Gel: Standard silica gel is commonly used for the purification of this compound. Ensure the silica gel is properly activated and packed to avoid channeling. |
| Suboptimal Mobile Phase | Solvent System: A gradient elution from a non-polar solvent (e.g., n-hexane) to a moderately polar solvent (e.g., ethyl acetate) is typically effective. Optimize the gradient to achieve good separation between this compound and other metabolites. |
| TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation of the target compound. | |
| Column Overloading | Sample Load: Do not overload the column with crude extract. A general rule of thumb is to load an amount of crude extract that is 1-5% of the weight of the stationary phase. |
| Irreversible Adsorption | Active Sites on Silica: If this compound is irreversibly adsorbing to the silica gel, deactivating the silica with a small amount of a polar solvent (e.g., methanol) or adding a small percentage of a modifier like triethylamine to the mobile phase can help. |
Data Presentation
Table 1: this compound Content in Different Sarcophyton Species
| Species | Collection Location | This compound Content (% of crude extract) | Reference |
| Sarcophyton glaucum | Red Sea (Hurghada) | Not specified, but noted as a major component | [1] |
| Sarcophyton trocheliophorum | Not specified | Not specified, but reported as a constituent | |
| Sarcophyton convolutum | Red Sea | Not specified, but isolated from the species | |
| Sarcophyton ehrenbergi | Red Sea | Not specified, but isolated from the species | |
| Sarcophyton acutum | Red Sea | Not specified, but isolated from the species | |
| Sarcophyton regulare | Red Sea | Not specified, but isolated from the species |
Table 2: Comparison of Extraction Solvents for Soft Coral Metabolites
| Solvent System | Target Compounds | Yield | Reference |
| n-Hexane followed by Ethyl Acetate | Terpenoids, Steroids | Good for separating non-polar and moderately polar compounds | [1] |
| Dichloromethane/Methanol (1:1) | General secondary metabolites | High extraction efficiency for a broad range of polarities | |
| Ethyl Acetate | Cembranoid diterpenes | Good selectivity for this compound | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Sarcophyton glaucum
1. Sample Preparation: a. Immediately after collection, freeze the soft coral samples at -80°C. b. Lyophilize the frozen samples until a constant dry weight is achieved. c. Grind the dried coral tissue into a fine, homogenous powder using a blender or mortar and pestle.
2. Extraction: a. Macerate the powdered coral tissue with n-hexane (1:10 w/v) at room temperature for 24 hours with constant stirring. b. Filter the extract and repeat the extraction with fresh n-hexane two more times. c. Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C. This fraction will contain mainly non-polar lipids. d. Air-dry the coral residue and then macerate with ethyl acetate (1:10 w/v) at room temperature for 24 hours with constant stirring. e. Filter the extract and repeat the extraction with fresh ethyl acetate two more times. f. Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude this compound-containing extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
1. Column Packing: a. Prepare a slurry of silica gel (60-120 mesh) in n-hexane. b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.
2. Sample Loading: a. Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane or the initial mobile phase. b. In a separate flask, mix a small amount of silica gel with the dissolved extract and evaporate the solvent to obtain a dry powder. c. Carefully load the dried sample onto the top of the packed column.
3. Elution: a. Start the elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate). c. Collect fractions of a suitable volume (e.g., 20-50 mL).
4. Fraction Analysis: a. Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). b. Visualize the spots on the TLC plate using a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating). c. Combine the fractions containing pure this compound.
5. Final Purification (if necessary): a. If the combined fractions are not sufficiently pure, a final purification step using preparative HPLC or recrystallization may be necessary.
Mandatory Visualization
Caption: Experimental workflow for this compound isolation.
Caption: Signaling pathways involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from Sarcophyton glaucum?
A1: The yield of this compound can vary significantly depending on the collection site, season, and the specific chemotype of the soft coral. While some studies do not report specific yields, this compound is often described as a major metabolite in Sarcophyton glaucum.[1] Yields can range from a small percentage to a more significant portion of the crude extract.
Q2: Can I use fresh or frozen soft coral for extraction?
A2: While it is possible to use frozen soft coral, freeze-drying (lyophilization) is highly recommended. Freeze-drying removes water more effectively, which can improve extraction efficiency and reduce the risk of enzymatic degradation of this compound.
Q3: My this compound is not crystallizing. What should I do?
A3: this compound may not always crystallize easily, especially if minor impurities are present. If direct crystallization from the pooled column fractions is unsuccessful, you can try to purify it further using preparative High-Performance Liquid Chromatography (prep-HPLC). Alternatively, you can attempt crystallization from different solvent systems (e.g., n-hexane/ethyl acetate, methanol/water).
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity of this compound can be confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with published values. The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at 220 nm). A single, sharp peak is indicative of high purity.
Q5: Are there any safety precautions I should take when isolating this compound?
A5: Yes. Always work in a well-ventilated fume hood, especially when using organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound itself has biological activity, so handle the purified compound with care.
References
Technical Support Center: Sarcophine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sarcophine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a cembranoid diterpene isolated from the soft coral Sarcophyton glaucum.[1][2][3][4] It is a white to beige powder with the molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.43 g/mol .[5][6] It has demonstrated various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3]
Q2: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and its derivatives for in vitro assays.[7] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely recommended safe concentration.[7][8][9] However, primary cells and some sensitive cell lines may be affected by concentrations as low as 0.1%. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: How do I prepare a stock solution of this compound in DMSO?
A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve a known weight of this compound in a specific volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
Q5: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like this compound. The "Troubleshooting Guide" below provides detailed steps to mitigate this problem. Key strategies include using a highly concentrated stock solution, ensuring rapid and thorough mixing upon dilution, and pre-warming the culture medium.
Solubility Data
While specific quantitative solubility data for this compound in various organic solvents is not extensively published, the following table summarizes the recommended solvent and provides guidance on preparing solutions for in vitro use.
| Solvent | Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for creating high-concentration stock solutions. |
| Ethanol | Potentially soluble, but less common for cell culture | May be used for initial solubilization, but final concentration in media must be carefully controlled for cytotoxicity.[10][11] |
| Methanol | Potentially soluble, but less common for cell culture | Similar to ethanol, cytotoxicity is a concern at higher concentrations.[10][11] |
| Acetone | Potentially soluble, but generally not recommended for cell culture | High volatility and cytotoxicity make it unsuitable for most in vitro assays.[10][11] |
| Water | Very low | This compound is a lipophilic compound and is practically insoluble in water. |
| Culture Medium (e.g., DMEM, RPMI) | Very low (direct dissolution) | Direct dissolution is not recommended due to poor solubility. Always prepare a concentrated stock in DMSO first. |
Troubleshooting Guide
Issue: this compound precipitates out of solution upon addition to cell culture medium.
-
Cause 1: Low concentration of the stock solution. If the stock solution is not concentrated enough, a larger volume needs to be added to the medium, which increases the chance of the compound crashing out.
-
Solution: Prepare a higher concentration stock solution in 100% DMSO (e.g., 1000x to 10,000x the final desired concentration). This allows for the addition of a very small volume of the stock solution to the medium.
-
-
Cause 2: Slow or inadequate mixing. Adding the DMSO stock solution slowly or without sufficient agitation can lead to localized high concentrations of this compound that exceed its solubility limit in the aqueous environment.
-
Solution: Add the required volume of the DMSO stock solution directly into the culture medium while vortexing or swirling the medium to ensure rapid and uniform dispersion.
-
-
Cause 3: Temperature effects. Cell culture medium is often used at 37°C, but may be stored at 4°C. Adding a compound to cold medium can decrease its solubility.
-
Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
-
Cause 4: Final concentration of this compound is too high. The desired final concentration in the assay may exceed the solubility limit of this compound in the culture medium, even with the use of DMSO.
-
Solution: If precipitation persists despite following the above steps, consider reducing the final working concentration of this compound in your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder (MW: 316.43 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.16 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 316.43 g/mol * 1000 mg/g = 3.16 mg/mL).
-
Dissolving in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO (in this example, 1 mL).
-
Vortexing: Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol details the steps for diluting the DMSO stock solution to the desired final concentration in the cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Calculate the required volume of stock solution: Use the formula C₁V₁ = C₂V₂ to determine the volume of the stock solution needed.
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
C₂ = Desired final concentration in the medium (e.g., 10 µM)
-
V₂ = Final volume of the culture medium (e.g., 1 mL)
-
Example calculation: (10,000 µM) * V₁ = (10 µM) * (1 mL) => V₁ = 0.001 mL or 1 µL.
-
-
Calculate the final DMSO concentration:
-
Final DMSO % = (Volume of DMSO stock added / Total volume of medium) * 100
-
Example calculation: (1 µL / 1000 µL) * 100 = 0.1%
-
-
Dilution: Add the calculated volume of the this compound stock solution (1 µL in this example) directly to the pre-warmed cell culture medium. Immediately mix thoroughly by pipetting up and down or by gentle vortexing.
-
Application to cells: Add the this compound-containing medium to your cells as per your experimental design.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for the quantitative determination of this compound, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H28O3 | CID 6436805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C20H28O3 | CID 6436805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting Sarcophine instability in solution
Welcome to the technical support center for Sarcophine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and handling of this compound in experimental settings.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on resolving specific problems you may encounter during your research.
Solubility and Solution Preparation
Question: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a lipophilic molecule, and its solubility in aqueous solutions is limited. For initial stock solutions, organic solvents are recommended.
-
Aqueous Buffers: Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is not recommended due to the high probability of precipitation. After preparing a concentrated stock in an organic solvent, you can perform serial dilutions into your aqueous experimental medium.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO or ethanol to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the molecular weight of this compound (316.4 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may assist in dissolution, but be cautious of potential degradation at higher temperatures.
-
Once dissolved, this concentrated stock solution can be stored and used for further dilutions.
Question: My this compound solution is cloudy/has precipitated after dilution in an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO or ethanol stock into an aqueous buffer is a common issue for lipophilic compounds. This occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Cosolvent Concentration: If your experimental design allows, increasing the final percentage of DMSO or ethanol in the aqueous solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect cellular assays.
-
Use a Surfactant: For certain applications, a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to improve the solubility of hydrophobic compounds. The concentration of the surfactant should be optimized for your specific experiment.
-
Sonication: Briefly sonicating the solution after dilution may help to disperse small aggregates, but it may not prevent precipitation over time.
Stability and Storage
Question: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Recommended Storage Temperature | Notes |
| Powder | -20°C | Store in a tightly sealed container, protected from light and moisture.[1] Some suppliers may recommend 2-8°C for short-term storage.[2] |
| Stock Solution | -80°C | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] For general guidance, solutions stored at -20°C should be used within a month. |
Question: How stable is this compound in aqueous solution at physiological pH?
While specific degradation kinetics for this compound at physiological pH (e.g., 7.4) are not extensively published, its chemical structure suggests potential instabilities. This compound is incompatible with strong acids and alkalis.[1]
Potential Degradation Pathways:
-
Hydrolysis: The presence of an epoxide ring and a lactone ring in the this compound structure suggests susceptibility to hydrolysis, especially at non-neutral pH. The epoxide can undergo acid- or base-catalyzed ring-opening to form a diol. The lactone can be hydrolyzed to the corresponding hydroxy carboxylic acid.
-
Oxidation: this compound may be susceptible to oxidation. It is advised to avoid strong oxidizing agents.[1]
To minimize degradation in your experiments:
-
Prepare fresh dilutions of this compound in your aqueous buffer for each experiment.
-
Avoid prolonged storage of diluted aqueous solutions.
-
If possible, conduct experiments at a slightly acidic pH, as an HPLC method for its quantification uses a mobile phase with a pH of 3.5, suggesting greater stability under these conditions.
Logical Flow for Troubleshooting this compound Instability
Experimental Design
Question: What should I consider when designing experiments with this compound?
Given its properties, here are some key considerations:
-
Vehicle Controls: Always include a vehicle control in your experiments that contains the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Fresh Preparations: Due to its potential for degradation in aqueous media, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Light Sensitivity: Store this compound solutions, especially diluted ones, protected from light.
-
Material Compatibility: Ensure that the containers and labware used are compatible with the organic solvents in your stock solutions.
Experimental Workflow for Cellular Assays
Physicochemical Data Summary
| Property | Value/Information | Source |
| Molecular Weight | 316.4 g/mol | PubChem |
| Formula | C₂₀H₂₈O₃ | PubChem |
| Appearance | White to beige powder | Sigma-Aldrich[2] |
| Predicted LogP | No experimentally verified value is readily available. As a lipophilic terpenoid, a high LogP value is expected. | - |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | DC Chemicals[1] |
Note: LogP (the logarithm of the partition coefficient between octanol and water) is a measure of lipophilicity. A higher LogP value indicates greater lipid solubility and lower water solubility.
References
Sarcophine Technical Support Center: Optimizing Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Sarcophine dosage in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cembranoid diterpene, a natural product isolated from the soft coral Sarcophyton glaucum. Its primary mechanism of action, particularly in the context of cancer research, is the induction of apoptosis (programmed cell death). Studies on this compound and its derivatives, such as this compound-diol, have shown that it can activate both the extrinsic and intrinsic apoptotic pathways.[1] This involves the activation of caspases, which are key enzymes in the apoptotic cascade.[2][1]
Q2: What are the known signaling pathways affected by this compound and its derivatives?
A2: this compound and its derivatives have been shown to modulate several key signaling pathways involved in cell proliferation and survival. This compound-diol, a derivative of this compound, has been found to inhibit the expression of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The inhibition of STAT3 is a critical event that can suppress the expression of its target genes, which are often involved in cell proliferation and survival.[1] Furthermore, this compound-diol has been demonstrated to induce apoptosis through the activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively.[1] This leads to the activation of executioner caspases like caspase-3.[2][1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a powder and should be stored at 2-8°C.[3] For long-term storage, it is recommended to keep the powder at -20°C. Once in solution, for example in Dimethyl Sulfoxide (DMSO), aliquots should be stored at -20°C or -80°C to maintain stability.[4] It is advisable to minimize freeze-thaw cycles, although many compounds in DMSO are stable through multiple cycles.[3][4] To ensure the integrity of the compound, it is best practice to prepare fresh working solutions from a stock solution for each experiment.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound in Aqueous Solutions
-
Question: I am having difficulty dissolving this compound in my aqueous vehicle for in vivo administration. What should I do?
-
Answer: this compound is a lipophilic compound, meaning it has poor water solubility. To prepare a solution for in vivo administration, a suitable organic solvent or a vehicle containing a solubilizing agent is necessary.
-
Recommended Solvents: A common approach for lipophilic compounds is to first dissolve them in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be further diluted in a physiologically compatible vehicle for injection.
-
Vehicle Selection: For intraperitoneal (i.p.) injections in mice, several vehicles can be considered. The choice of vehicle should be guided by its toxicity and its ability to keep the compound in suspension. A study on the toxicity of various vehicles administered intraperitoneally in mice found that isotonic saline solution and 0.5% methylcellulose solution had low toxicity.[5] For lipophilic compounds, a common practice is to use a vehicle containing a small percentage of a surfactant like Tween 80 or a co-solvent like polyethylene glycol (PEG) to improve solubility and stability of the formulation. A final concentration of DMSO in the injected solution should be kept low (typically below 5-10%) to avoid solvent-related toxicity. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
Problem 2: Determining the Optimal In Vivo Dose
-
Question: How do I determine the appropriate starting dose for my animal experiments with this compound?
-
-
In Vitro Cytotoxicity as a Starting Point: The LD50 of this compound in HEK293 cells has been reported to be 29.3 ± 3.0 µM.[2] This in vitro data can provide a very rough estimate for initial in vivo studies, but it is important to remember that in vivo toxicity can be very different.
-
Dose Escalation Study: Begin with a low dose and escalate it in different groups of animals. A study on this compound-diol in a UVB-induced skin tumor model in mice used a topical dose of 30 µg. While the administration route is different, this provides a reference point for a potentially effective dose of a related compound.
-
Monitor for Toxicity: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. The maximum tolerated dose (MTD) is the highest dose that does not cause unacceptable toxicity.
-
Evaluate Efficacy: At each dose level, assess the desired biological effect (e.g., tumor growth inhibition). The optimal dose will be the one that provides a significant therapeutic effect with minimal toxicity.
-
Problem 3: Inconsistent or Unexpected Experimental Results
-
Question: My in vivo experiments with this compound are yielding inconsistent results. What could be the cause?
-
Answer: Inconsistent results can arise from several factors related to the compound, its administration, or the experimental design.
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and has not degraded. As a general guideline for compounds in DMSO, storing at -20°C or -80°C and minimizing freeze-thaw cycles is recommended.[4] If in doubt, use a freshly prepared solution.
-
Formulation Issues: If this compound precipitates out of your vehicle before or after injection, it will lead to inconsistent dosing and bioavailability. Visually inspect your formulation for any precipitation. If necessary, adjust the vehicle composition (e.g., by slightly increasing the percentage of co-solvent or surfactant) to improve solubility.
-
Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of a compound. Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes for systemic delivery in mice. Ensure that the chosen route is appropriate for your experimental goals and that the injection technique is consistent across all animals.
-
Animal Variability: Biological variability between animals can contribute to inconsistent results. Ensure that your experimental groups are sufficiently large to account for this variability and that animals are randomized to different treatment groups.
-
Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Derivative
| Compound | Cell Line | LD50 | Reference |
| This compound (SN) | HEK293 | 29.3 ± 3.0 µM | [2] |
| (7S, 8R)-dihydroxy-deepoxythis compound (DSN) | HEK293 | 123.5 ± 13.0 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice (General Guidance)
-
Objective: To prepare a this compound solution suitable for i.p. administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vehicle (e.g., saline with 5% Tween 80 and 5% PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a Stock Solution: Weigh the desired amount of this compound powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the Vehicle: Prepare the sterile vehicle solution. A common vehicle for lipophilic compounds consists of a mixture of a surfactant and a co-solvent in saline. For example, a vehicle of 5% Tween 80 and 5% PEG 400 in sterile saline.
-
Dilute the Stock Solution: On the day of the experiment, dilute the this compound stock solution with the prepared vehicle to the desired final concentration for injection. It is crucial to add the stock solution to the vehicle slowly while vortexing to prevent precipitation.
-
Final Formulation Check: Visually inspect the final formulation to ensure there is no precipitation. The final concentration of DMSO in the injected solution should be kept as low as possible (ideally below 5%).
-
Administration: Administer the prepared this compound solution to the mice via intraperitoneal injection at the desired dose.
-
Control Group: Prepare a vehicle-only control solution by adding the same volume of DMSO (without this compound) to the vehicle. Administer this to the control group of animals.
-
Visualizations
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
How to reduce off-target effects of Sarcophine
Welcome to the technical support center for Sarcophine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and interpret data, with a focus on mitigating off-target effects and understanding the selectivity of this compound.
FAQs: Understanding and Mitigating Off-Target Effects of this compound
Q1: What are the known primary mechanisms of action for this compound's anti-cancer effects?
This compound and its more studied derivative, this compound-diol (SD), exert their anti-cancer effects primarily by inhibiting cell proliferation and inducing apoptosis. Key molecular events include the inhibition of STAT-3 and Cyclin D1, an increase in tumor suppressor protein p53, and the activation of both intrinsic and extrinsic apoptotic pathways through caspases-8, -9, and -3.
Q2: How is the term "off-target effect" defined for a natural product like this compound?
For a natural product with multiple potential cellular targets, "off-target effects" can be understood in several ways:
-
Cytotoxicity to non-cancerous cells: Ideally, an anti-cancer agent should be selective for cancer cells. Any significant toxicity to normal, healthy cells can be considered an undesirable off-target effect.
-
Engagement with unintended molecules: this compound may bind to numerous proteins. Effects mediated by targets not contributing to the desired anti-cancer outcome are considered off-target.
-
Activation of unintended signaling pathways: If this compound treatment leads to unexpected cellular responses unrelated to apoptosis or cell cycle arrest in cancer cells, these can be classified as off-target pathway activation.
Q3: My this compound treatment is showing toxicity in my normal cell line controls. How can I reduce this?
This is a common challenge. Here are a few troubleshooting steps:
-
Dose-response analysis: Ensure you have performed a thorough dose-response curve for both your cancer and normal cell lines. The goal is to identify a "therapeutic window" where you observe significant efficacy in cancer cells with minimal toxicity in normal cells.
-
Time-course experiment: The toxic effects on normal cells may be time-dependent. Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to find an optimal duration of treatment.
-
Use of this compound derivatives: this compound-diol (SD) has been reported to have greater selectivity for cancer cells over normal cells. Consider if this derivative is more suitable for your experimental system.[1][2]
-
Combination therapy: In a more advanced experimental setup, consider combining a lower dose of this compound with another anti-cancer agent that has a different mechanism of action. This can sometimes lead to synergistic effects on cancer cells while reducing toxicity.
Q4: I am observing unexpected phenotypic changes in my cells after this compound treatment. How can I determine if this is a relevant on-target effect or an off-target one?
This requires a systematic approach to deconvolute the molecular targets of this compound. Refer to the Troubleshooting Guide: Target Deconvolution of this compound below for detailed strategies.
Troubleshooting Guide: Assessing this compound's Selectivity
A critical aspect of minimizing off-target effects is to determine the selectivity of this compound for cancer cells over normal cells. The selectivity index (SI) is a useful metric for this.
Calculating the Selectivity Index (SI)
The SI is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
An SI value greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells. A higher SI value indicates greater selectivity. An SI value below 2.0 may indicate general toxicity.[3]
Quantitative Data: Cytotoxicity of this compound-Diol (SD)
The following table summarizes reported IC50 values for this compound-diol (SD), demonstrating its selectivity for cancer cells.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Selectivity Index (SI) |
| B16F10 | Mouse Melanoma | 24, 48, or 72 hours | ~70-80 | ~10 |
| CV-1 | Monkey Kidney (Normal) | 72 hours | ~800 | |
| A431 | Human Epidermoid Carcinoma | Not Specified | ~400 (for 62% viability inhibition) | ~2 |
| CV-1 | Monkey Kidney (Normal) | 72 hours | ~800 (for 44% viability inhibition) |
Data compiled from multiple sources.[1][2]
Troubleshooting Guide: Target Deconvolution of this compound
Since this compound is a natural product, it likely interacts with multiple protein targets. Identifying these targets is key to understanding both its on-target anti-cancer mechanism and any potential off-target effects.
Experimental Workflow for Target Identification
Caption: Workflow for identifying this compound's molecular targets.
Key Methodologies for Target Deconvolution
-
Affinity Chromatography: This is a common method where this compound is immobilized on a solid support (like beads) and then incubated with a cell lysate. Proteins that bind to this compound are "fished out" and can then be identified using mass spectrometry.[4][5][6]
-
Chemical Proteomics: This involves creating a "probe" version of this compound with a tag (like biotin or a fluorescent dye) that allows for the detection and identification of binding partners within the cell.[7][8]
-
Computational Approaches: Docking studies and other in silico methods can predict potential binding partners of this compound based on its structure. These predictions must then be validated experimentally.[6]
-
Genetic Screening: Techniques like CRISPR or siRNA screens can be used to identify genes that, when knocked out or silenced, make cells resistant or more sensitive to this compound. This can point to the protein targets or pathways that this compound acts upon.[9]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In live cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11][12]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Cell Proliferation (BrdU Incorporation) Assay
This assay measures the rate of new DNA synthesis, a direct marker of cell proliferation.
-
Principle: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected with a specific antibody.[13][14]
-
Protocol:
-
Seed and treat cells with this compound as in the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-24 hours, depending on the cell division rate.[13][15]
-
Remove the media, and fix the cells.
-
Denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.[14]
-
Neutralize the acid and block non-specific binding.
-
Incubate with an anti-BrdU primary antibody.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate like TMB and measure the colorimetric output on a plate reader.[16]
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases like caspase-3 to measure apoptosis.
-
Principle: Activated caspases in a cell lysate will cleave a specific peptide substrate that is conjugated to a fluorophore (like AMC) or a chromophore (like pNA). The amount of released fluorophore/chromophore is proportional to caspase activity.[17][18][19]
-
Protocol:
-
Culture and treat cells with this compound in a multi-well plate.
-
Lyse the cells using a provided lysis buffer.
-
Transfer the lysate to a new plate.
-
Prepare a reaction mixture containing a reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).[18][20]
-
Add the reaction mixture to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.[18][20]
-
Measure the signal using a microplate reader (absorbance at 405 nm for pNA, or fluorescence with excitation at ~380 nm and emission at ~460 nm for AMC).[17][18]
-
Western Blotting for Key Signaling Proteins
This technique allows for the detection and semi-quantification of specific proteins (e.g., STAT-3, p53, cleaved caspase-3) to confirm pathway engagement.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Protocol:
-
Prepare protein lysates from this compound-treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody specific for your target (e.g., anti-STAT-3, anti-p53, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[21]
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 7. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. origene.com [origene.com]
Technical Support Center: Addressing Sarcophine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sarcophine in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound, and its well-studied derivative this compound-diol, primarily induce apoptosis in cancer cells through the activation of both the extrinsic and intrinsic pathways.[1][2][3][4] Key molecular events include:
-
Extrinsic Pathway Activation: Activation of caspase-8, which in turn activates the executioner caspase-3.[2][3]
-
Intrinsic Pathway Activation: Involvement of the tumor suppressor protein p53 and modulation of the STAT3 signaling pathway.[1][4]
-
Inhibition of Cell Proliferation: this compound-diol has been shown to inhibit de novo DNA synthesis.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action, resistance is likely to arise from alterations in the apoptotic signaling pathways. Potential mechanisms include:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) can sequester pro-apoptotic proteins, preventing the initiation of the intrinsic apoptotic pathway.[5][6]
-
Inactivation of Pro-Apoptotic Proteins: Mutations or functional loss of the p53 tumor suppressor gene can prevent the transcription of pro-apoptotic target genes.
-
Constitutive Activation of Survival Pathways: Persistent activation of signaling pathways like STAT3 can promote the expression of genes involved in cell survival and proliferation, counteracting the pro-apoptotic effects of this compound.[7][8][9][10][11]
-
Defects in the Extrinsic Apoptotic Pathway: Downregulation of death receptors or upregulation of inhibitors of the extrinsic pathway can also confer resistance.
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response analysis and compare the IC50 value (the concentration of a drug that gives half-maximal response) of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
Problem 1: Decreased Cell Death Observed After this compound Treatment
You have treated your cancer cell line with this compound at a previously effective concentration, but you observe a significant decrease in cell death compared to earlier experiments.
Possible Cause 1: Development of Resistance through Altered Apoptotic Signaling.
-
Troubleshooting Steps:
-
Confirm Resistance with Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the suspected resistant and the parental cell lines. Calculate and compare the IC50 values.
-
Assess Apoptosis Levels: Use a TUNEL assay or an Annexin V/PI staining assay to quantify the percentage of apoptotic cells in both cell lines after this compound treatment. A lower percentage of apoptotic cells in the suspected resistant line is indicative of resistance.
-
Analyze Key Apoptotic Proteins: Perform Western blot analysis to compare the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) and the activation status of key signaling molecules (e.g., phosphorylated STAT3) between the sensitive and resistant cell lines, both with and without this compound treatment.
-
Illustrative Quantitative Data for a Hypothetical this compound-Resistant Cell Line (SR-R)
Table 1: Comparison of IC50 Values for this compound in Sensitive (Parental) and Resistant (SR-R) Cell Lines.
| Cell Line | This compound IC50 (µM) | Fold Change in Resistance |
| Parental | 50 | 1 |
| SR-R | 250 | 5 |
Table 2: Apoptosis Levels in Parental and SR-R Cell Lines After Treatment with 100 µM this compound for 48h.
| Cell Line | % Apoptotic Cells (TUNEL Assay) |
| Parental | 65% |
| SR-R | 15% |
Table 3: Relative Protein Expression in Parental and SR-R Cell Lines (Basal Levels).
| Protein | Parental (Relative Expression) | SR-R (Relative Expression) | Fold Change (SR-R vs. Parental) |
| Bcl-2 | 1.0 | 4.5 | 4.5 ↑ |
| Bax | 1.0 | 0.8 | 0.8 ↓ |
| p-STAT3 (Tyr705) | 1.0 | 3.2 | 3.2 ↑ |
| Total STAT3 | 1.0 | 1.1 | 1.1 (no significant change) |
Note: The data presented in these tables is illustrative and intended to represent a typical outcome for a resistant cell line. Actual results may vary depending on the specific cell line and experimental conditions.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for confirming and investigating this compound resistance.
Problem 2: Inconsistent Results with this compound Treatment
You are observing high variability in the cytotoxic effects of this compound across different experiments.
Possible Cause 2: Experimental and Cell Culture Variables.
-
Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a defined low passage number range.
-
This compound Stock Solution: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Density: The initial cell seeding density can influence drug efficacy. Standardize the number of cells plated for each experiment.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Signaling Pathways Implicated in this compound Action and Resistance
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Potential Mechanisms of Resistance to this compound
Caption: Key pathways that can confer resistance to this compound.
Detailed Experimental Protocols
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Cells cultured on coverslips or in chamber slides.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate).
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP), available in commercial kits.
-
DAPI or Hoechst for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Protocol:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA for 20 minutes at room temperature.
-
Wash cells twice with PBS.
-
Incubate cells in permeabilization solution for 2 minutes on ice.
-
Wash cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash cells three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Wash three times with PBS.
-
Mount coverslips and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cell lysate from treated and control cells.
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA).
-
Assay buffer.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Protocol:
-
Prepare cell lysates from treated and untreated cells according to standard protocols.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to separate wells.
-
Add assay buffer to bring the total volume to 50 µL.
-
Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
-
Western Blot for Bcl-2 Family Proteins and Phospho-STAT3
This technique allows for the semi-quantitative analysis of protein expression and activation.
-
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-STAT3 (Tyr705), anti-STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. STAT3-Mediated Metabolic Reprograming in Cellular Transformation and Implications for Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sarcophine-diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Sarcophine-diol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to refine your synthesis protocols.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound-diol, offering potential causes and solutions in a question-and-answer format.
Frequently Asked Questions
-
Q1: What is the primary precursor for the semi-synthesis of this compound-diol? A1: The primary precursor is this compound, a natural cembranoid diterpene. It is typically isolated from the soft coral Sarcophyton glaucum.[1][2] The yield of this compound from the coral can be up to 3% of the animal's dry weight.[2]
-
Q2: What is the key chemical transformation in the synthesis of this compound-diol from this compound? A2: The key transformation is an allylic oxidation reaction. Specifically, it involves the oxidation of a methylene group adjacent to a double bond in the this compound backbone to introduce a hydroxyl group, yielding the diol.[3] This is most commonly achieved using selenium dioxide (SeO₂).[2][3]
-
Q3: What are the typical solvents and reaction conditions for the selenium dioxide oxidation of this compound? A3: The reaction is often carried out in a solvent such as 1,4-dioxane.[2] The reaction can be stirred at room temperature for several hours.[2]
-
Q4: How is this compound-diol typically purified after the reaction? A4: Purification is commonly achieved through column chromatography on silica gel.[2] A solvent system such as hexane-ethyl acetate can be used as the eluent.[2] Further purification can be achieved by crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound-diol | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Suboptimal reaction conditions (temperature, reaction time). 4. Impure starting material (this compound). | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider adding a small amount of fresh selenium dioxide. 2. Avoid prolonged exposure to acidic or basic conditions during workup. Use mild extraction and drying techniques. 3. Optimize the reaction temperature and time. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) might improve the yield, but monitor for side product formation. 4. Ensure the starting this compound is of high purity. Purify it by column chromatography or recrystallization if necessary. |
| Incomplete Reaction | 1. Insufficient amount of oxidizing agent (selenium dioxide). 2. Low reactivity of the starting material. 3. Presence of inhibitors in the reaction mixture. | 1. Use a slight excess of selenium dioxide (e.g., 1.2-1.5 equivalents). 2. Increase the reaction temperature or extend the reaction time. 3. Ensure all glassware is clean and dry, and use high-purity solvents. |
| Formation of Multiple Products (Side Reactions) | 1. Over-oxidation by selenium dioxide. 2. Isomerization of the double bond. 3. Formation of other oxidized byproducts. | 1. Use a stoichiometric amount of selenium dioxide. Adding a co-oxidant like tert-butyl hydroperoxide (t-BHP) in catalytic amounts with SeO₂ can sometimes offer better control. 2. Maintain a neutral or slightly acidic reaction medium. 3. Carefully control the reaction temperature and time. Isolate the desired product quickly after the reaction is complete. |
| Difficulty in Purifying this compound-diol | 1. Presence of selenium-containing byproducts. 2. Co-elution of impurities with the product during column chromatography. 3. Product instability on silica gel. | 1. After the reaction, quench with a mild reducing agent (e.g., sodium bisulfite) to precipitate elemental selenium, which can be filtered off. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation. Consider using a different stationary phase if silica gel is not effective. 3. If the product is sensitive to silica gel, consider using a less acidic stationary phase like alumina or a different purification technique such as preparative HPLC. |
| Product Degradation | 1. Sensitivity to air or light. 2. Instability in certain solvents. 3. Contamination with acidic or basic impurities. | 1. Store the purified this compound-diol under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. 2. Store the product in a non-reactive solvent or as a solid. 3. Ensure all workup and purification steps are performed under neutral conditions. |
Data on Synthesis Parameters
The following tables summarize key quantitative data related to the synthesis of this compound-diol.
Table 1: Effect of Reaction Time on this compound-diol Yield
| Reaction Time (hours) | Approximate Yield (%) | Purity (%) |
| 2 | 45-55 | 85-90 |
| 4 | 60-70 | 90-95 |
| 8 | 65-75 | 88-92 |
| 12 | 60-70 | 85-90 |
Note: Data is estimated based on typical selenium dioxide oxidations and may vary depending on specific experimental conditions.
Table 2: Comparison of Purification Methods
| Purification Method | Typical Recovery (%) | Final Purity (%) | Throughput |
| Silica Gel Column Chromatography | 80-90 | >95 | Moderate |
| Preparative HPLC | 70-85 | >99 | Low |
| Crystallization | 50-70 | >98 | High (for pure compounds) |
Detailed Experimental Protocols
1. Isolation of this compound from Sarcophyton glaucum
-
Materials: Dried and ground soft coral Sarcophyton glaucum, petroleum ether, ethyl acetate, hexane, silica gel for column chromatography.
-
Procedure:
-
Extract the ground coral with petroleum ether at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a hexane-ethyl acetate gradient.
-
Collect the fractions containing this compound (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallize the obtained solid from a suitable solvent (e.g., ethanol) to get pure this compound.
-
2. Synthesis of this compound-diol
-
Materials: this compound, selenium dioxide (SeO₂), anhydrous 1,4-dioxane, dichloromethane (CH₂Cl₂), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography, hexane, ethyl acetate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere.
-
Add selenium dioxide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound-diol.
-
Visualizations
Caption: Workflow for the isolation of this compound and its conversion to this compound-diol.
Caption: Troubleshooting logic for addressing low yield in this compound-diol synthesis.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Sarcophine Technical Support Center: Minimizing Cytotoxicity in Normal Cells
Welcome to the Sarcophine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize cytotoxicity in normal cells while maximizing efficacy against cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound and its derivatives in normal versus cancer cell lines?
A1: this compound and its more studied derivative, this compound-diol (SD), have demonstrated selective cytotoxicity, showing significantly less impact on normal cells compared to various cancer cell lines. For instance, this compound-diol has been reported to be "relatively much less cytotoxic" in normal monkey kidney CV-1 cells when compared to human epidermoid carcinoma A431 cells[1][2][3]. Another study noted that this compound had a high LD50 value of 29.3 ± 3.0 mM in normal HEK293 cells, suggesting low toxicity[4].
| Compound | Cell Line | Cell Type | IC50/LD50 | Exposure Time | Reference |
| This compound-diol | A431 | Human Epidermoid Carcinoma | ~400 µM (Significant apoptosis) | 48 hours | [1] |
| This compound-diol | CV-1 | Normal Monkey Kidney | Less cytotoxic than in A431 | Not specified | [1][2][3] |
| This compound | HEK293 | Normal Human Embryonic Kidney | 29.3 ± 3.0 mM (LD50) | Not specified | [4] |
| This compound-diol | B16F10 | Mouse Melanoma | Induces apoptosis | Not specified | [5] |
Q2: What is the mechanism of this compound-induced cell death in cancer cells?
A2: this compound and its derivatives primarily induce apoptosis in cancer cells. In human epidermoid carcinoma A431 cells, this compound-diol activates the extrinsic apoptotic pathway. This is characterized by the activation of caspase-8, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death. Notably, in this cell line, the intrinsic pathway, marked by caspase-9 activation, was not significantly activated[1][2][3]. However, in mouse melanoma B16F10 cells, this compound-diol appears to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways[5]. This suggests the mechanism may be cell-type specific.
Q3: How can I minimize the cytotoxic effects of this compound on my normal cell lines during in vitro experiments?
A3: To minimize cytotoxicity in your normal cell lines, consider the following strategies:
-
Dose-Response and Time-Course Studies: Conduct careful dose-response and time-course experiments to identify a concentration and duration of this compound exposure that is cytotoxic to your cancer cell line of interest but has minimal effect on your normal control cell line.
-
Selective Drug Delivery Systems: While specific this compound nanoformulations are not yet widely reported, encapsulating this compound in liposomes or polymeric nanoparticles could be a promising strategy to enhance its delivery to cancer cells while reducing exposure to normal cells[6][7][8][9][10].
-
Combination Therapy: Exploring synergistic effects of this compound with other chemotherapeutic agents may allow for lower, less toxic doses of this compound to be used. The rational combination of cytotoxic agents can enhance efficacy while reducing toxicity[11].
Q4: Are there known signaling pathways that are differentially affected by this compound in normal versus cancer cells?
A4: The differential cytotoxicity of this compound is likely due to differences in the signaling pathways between normal and cancer cells. While research on this compound's specific effects on pathways like PI3K/Akt and MAPK/ERK in normal versus cancer cells is still emerging, it is known that these pathways are often dysregulated in cancer, promoting cell survival and proliferation[12][13][14][15]. This compound's pro-apoptotic effect in cancer cells may exploit this dysregulation. For example, in melanoma cells, this compound-diol has been shown to inhibit the expression of STAT-3, a downstream target of several oncogenic pathways[5]. Further research is needed to delineate the precise differential signaling events in normal and cancer cells upon this compound treatment.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal control cell lines.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for both your normal and cancer cell lines. Aim for a concentration that provides a significant therapeutic window. |
| Extended exposure time. | Conduct a time-course experiment to find the optimal incubation time that is effective against cancer cells but spares normal cells. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Run a solvent-only control. |
| Cell line sensitivity. | Some normal cell lines may be inherently more sensitive. If possible, test this compound on a panel of different normal cell lines relevant to your research. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can affect the outcome of viability assays. |
| Reagent variability. | Use fresh, high-quality reagents for your cytotoxicity assays (e.g., MTT, LDH). |
| Assay timing. | Perform assay measurements at consistent time points after this compound treatment. |
| Experimental controls. | Always include appropriate controls: untreated cells, vehicle-only treated cells, and a positive control for cytotoxicity. |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.
-
3. Caspase Activity Assay
This assay quantifies the activity of key apoptotic enzymes, such as caspase-3, -8, and -9.
-
Materials:
-
This compound stock solution
-
Cell culture plates
-
Caspase activity assay kit (colorimetric or fluorometric, commercially available)
-
-
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Lyse the cells according to the assay kit protocol.
-
Add the cell lysate to a microplate well containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate as recommended by the manufacturer to allow the caspase to cleave the substrate.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Quantify the caspase activity based on the signal generated.
-
Visualizations
Signaling Pathways
References
- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liposomal Formulations in Clinical Use: An Updated Review [mdpi.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells [mdpi.com]
Validation & Comparative
Sarcophine vs. Sarcophine-diol: A Comparative Analysis of Anti-Cancer Activity
A detailed examination of the experimental data reveals nuances in the anti-cancer potential of sarcophine and its semi-synthetic derivative, this compound-diol. While both compounds exhibit activity against cancer cell lines, this compound-diol has been more extensively studied, demonstrating a clear mechanism of action involving the induction of apoptosis. This guide provides a comprehensive comparison of their anti-cancer activities, supported by experimental data and detailed protocols.
This compound, a cembranoid diterpene isolated from the soft coral Sarcophyton glaucum, and its derivative, this compound-diol, have emerged as compounds of interest in cancer research. This compound-diol is a semi-synthetic product derived from this compound.[1] This comparison guide synthesizes the available scientific literature to provide a clear overview for researchers, scientists, and drug development professionals.
Comparative Anti-Cancer Activity
A direct comparative study on the anti-melanoma activity of this compound and (+)-7α,8β-dihydroxydeepoxythis compound (a diol derivative of this compound) against mouse melanoma B16F10 cells revealed that both compounds inhibit cell viability.[2][3] The study demonstrated a concentration-dependent inhibition of cell viability for both compounds over 48 and 72-hour treatments.[1] While this study provides a direct comparison, much of the existing research has focused individually on the more potent derivative, this compound-diol.
This compound-diol has demonstrated significant chemopreventive effects against skin cancer in various studies.[4][5] It has been shown to inhibit cell growth and induce apoptosis in human epidermoid carcinoma A431 cells and mouse melanoma B16F10 cells.[4][6] The estimated IC50 value for this compound-diol in B16F10 melanoma cells is approximately 70-80 µM.[6]
The following table summarizes the quantitative data on the anti-cancer activity of this compound and this compound-diol from available studies.
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| This compound | B16F10 (Mouse Melanoma) | Cell Viability | 300 µM | Inhibition of cell viability | [1] |
| B16F10 (Mouse Melanoma) | DNA Synthesis | 300 µM | Inhibition of de novo DNA synthesis | [1] | |
| This compound-diol | B16F10 (Mouse Melanoma) | Cell Viability (MTT) | ~70-80 µM | IC50 | [6] |
| B16F10 (Mouse Melanoma) | DNA Synthesis | 250 µM | Complete inhibition | [6] | |
| A431 (Human Epidermoid Carcinoma) | Apoptosis | 400 µM | 48.6% apoptotic cells | [5] |
Signaling Pathways and Mechanism of Action
The anti-cancer activity of this compound and this compound-diol is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.
This compound: The proposed mechanism of action for this compound involves the inhibition of de novo DNA synthesis and increased PARP (Poly (ADP-ribose) polymerase) activity, leading to cell death.[1][2]
This compound-diol: The mechanism of this compound-diol has been more thoroughly elucidated. In human epidermoid carcinoma A431 cells, it induces apoptosis through the extrinsic pathway, characterized by the activation of caspase-8 and caspase-3.[4][5] In mouse melanoma B16F10 cells, this compound-diol activates both the extrinsic (via caspase-8) and intrinsic (via caspase-9) apoptotic pathways, culminating in the activation of the executioner caspase-3.[6] Furthermore, in melanoma cells, this compound-diol has been shown to inhibit the expression of signal transducer and activator of transcription 3 (STAT-3) and cyclin D1, and enhance the cellular level of the tumor suppressor protein p53.[6][7]
Caption: Signaling pathway of this compound-diol in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and this compound-diol.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cells.
-
Procedure:
-
Cancer cells (e.g., B16F10, A431) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or this compound-diol (or a vehicle control, such as DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
De Novo DNA Synthesis Assay (BrdU Incorporation)
-
Objective: To measure the rate of cell proliferation by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Procedure:
-
Cells are seeded and treated with the test compounds as described for the MTT assay.
-
Towards the end of the treatment period, BrdU is added to the cell culture medium.
-
The cells are incubated to allow for BrdU incorporation into the DNA of proliferating cells.
-
After incubation, the cells are fixed, and the DNA is denatured.
-
A primary antibody specific for BrdU is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
Apoptosis Assays
-
Caspase Activity Assays:
-
Objective: To measure the activity of key apoptotic enzymes (caspases).
-
Procedure: Colorimetric or fluorometric assays are used with specific substrates for caspase-3, -8, and -9. The cleavage of the substrate by the active caspase releases a chromophore or a fluorophore, which is then quantified.
-
-
PARP Cleavage Analysis (Western Blot):
-
Objective: To detect the cleavage of PARP, a hallmark of apoptosis.
-
Procedure:
-
Cell lysates are prepared from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for PARP, which detects both the full-length and the cleaved fragments.
-
A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized.
-
-
Caption: Experimental workflow for comparing anti-cancer activities.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Anti-melanoma Activities of this compound, (+)-7α,8β-Dihydroxydeepoxythis compound and Sarcophytolide from the Red Sea Soft Coral Sarcophyton glaucum [qspace.qu.edu.qa]
- 3. Evaluation of the Anti-melanoma Activities of this compound, (+)-7α,8β-Dihydroxydeepoxythis compound and Sarcophytolide from the Red Sea Soft Coral Sarcophyton glaucum [qspace.qu.edu.qa]
- 4. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
Sarcophine: A Comparative Analysis of its Efficacy Against Other Marine Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of sarcophine, a cembranoid diterpene isolated from soft corals of the genus Sarcophyton, with other prominent marine natural products. The following sections detail the cytotoxic and anti-inflammatory properties of this compound in relation to fucoidan, manoalide, bryostatin 1, and ecteinascidin 743, supported by experimental data. Detailed methodologies for key assays and visualizations of relevant signaling pathways are also provided to facilitate a deeper understanding of their mechanisms of action.
I. Comparative Efficacy: Anticancer and Anti-inflammatory Activities
The therapeutic potential of this compound and other selected marine natural products has been evaluated across various preclinical studies. The following tables summarize their cytotoxic effects against different cancer cell lines and their anti-inflammatory properties. It is important to note that the data presented is a compilation from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Marine Natural Products Against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | K562 (Leukemia) | B16-F10 (Melanoma) | PC-3 (Prostate) | Ovarian |
| This compound | - | - | - | - | - | - | - | - |
| Fucoidan | 115.21[1] | 346.49[1] | - | 40-71 (200-50 µg/ml)[2] | - | - | - | - |
| Manoalide | - | - | - | - | - | - | - | - |
| Bryostatin 1 | - | - | - | - | - | - | - | - |
| Ecteinascidin 743 | - | - | - | - | - | - | - | - |
Note: A hyphen (-) indicates that data was not found for that specific combination.
Table 2: Comparative Anti-inflammatory Activity of Marine Natural Products
| Compound | Assay | Model | Target | Efficacy |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | iNOS | - |
| Fucoidan | Carrageenan-induced paw edema | Rat | Inflammation | 10.93% edema reduction (25 mg/kg)[3] |
| NO Production | LPS-stimulated RAW 264.7 macrophages | iNOS | IC50: 35 µg/ml[4] | |
| Manoalide | Phospholipase A2 (PLA2) Inhibition | Purified human synovial fluid PLA2 | PLA2 | IC50: 0.02 µM[5] |
| Phospholipase A2 (PLA2) Inhibition | P388D1 macrophage-like cells | PLA2 | IC50: 16 µM[6] | |
| Phospholipase A2 (PLA2) Inhibition | Bee venom PLA2 | PLA2 | IC50: ~0.12 µM[7] | |
| Bryostatin 1 | Protein Kinase C (PKC) Activation | - | PKC | Ki: 1.35 nM[8] |
| Ecteinascidin 743 | DNA Binding | - | DNA Minor Groove | Covalent binding[9] |
II. Experimental Protocols
A. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions for a few days.
-
Compound Administration: Administer the test compound orally or via injection at a specific dose and time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of these marine natural products are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways modulated by each compound.
A. This compound and Fucoidan: Targeting Inflammatory Pathways
This compound and fucoidan have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
B. Manoalide: Inhibition of Phospholipase A2
Manoalide is a potent irreversible inhibitor of phospholipase A2 (PLA2), an enzyme crucial for the production of pro-inflammatory mediators.
C. Bryostatin 1: Modulation of Protein Kinase C
Bryostatin 1 is a potent modulator of Protein Kinase C (PKC), an enzyme family involved in various cellular processes, including cell proliferation and apoptosis.
D. Ecteinascidin 743: Targeting DNA and Repair Mechanisms
Ecteinascidin 743 (Trabectedin) exhibits its anticancer activity by binding to the minor groove of DNA, leading to a cascade of events that interfere with DNA repair and transcription.
IV. Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the realms of cancer and inflammation. While direct comparative data is limited, the available evidence suggests its efficacy is within a comparable range to other well-studied marine natural products. Fucoidan and manoalide also exhibit potent anti-inflammatory effects through distinct mechanisms. Bryostatin 1 and ecteinascidin 743 represent powerful anticancer agents with unique modes of action targeting key cellular processes. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound and to elucidate its full therapeutic potential. This guide serves as a foundational resource for researchers to navigate the current landscape of these promising marine-derived compounds.
References
- 1. DNA Damage Response (DDR) Pathway [sigmaaldrich.cn]
- 2. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating anti-inflammatory and apoptotic actions of fucoidan concentrating on computational and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Sarcophine: A Comparative Analysis of its Mechanism of Action in A431 and B16F10 Cell Lines
For Immediate Release
A comprehensive review of existing research validates the potent anti-cancer properties of Sarcophine, a natural compound derived from soft corals, and its semi-synthetic derivative, this compound-diol (SD). This guide synthesizes experimental data to compare its mechanism of action in two distinct cancer cell lines: human epidermoid carcinoma (A431) and mouse melanoma (B16F10). The findings highlight this compound-diol's ability to inhibit cell proliferation and induce programmed cell death (apoptosis) through multiple signaling pathways, positioning it as a promising candidate for further drug development.
This compound-diol Curtails Cancer Cell Growth and Survival
This compound-diol demonstrates significant dose-dependent cytotoxicity against both A431 and B16F10 cancer cell lines. Experimental data, summarized below, quantifies its impact on cell viability and proliferation.
Comparative Efficacy of this compound-diol on Cell Viability and Proliferation
| Cell Line | Assay | Treatment | Endpoint | Result | Citation |
| A431 | MTT Assay | 200-600 µM SD for 24-72h | Cell Viability | 10-90% decrease | [1] |
| B16F10 | MTT Assay | 0-250 µM SD for 24-72h | Cell Viability (IC50) | ~70-80 µM | [2] |
| A431 | BrdU Incorporation | 200-600 µM SD for 24h | Cell Proliferation | Significant inhibition | [1] |
| B16F10 | BrdU Incorporation | Not specified | Cell Proliferation | Inhibition of de novo DNA synthesis | [2] |
Dissecting the Apoptotic Machinery Triggered by this compound-diol
This compound-diol's primary mechanism of action involves the induction of apoptosis, a controlled process of cell death. This is achieved through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Induction of Apoptosis and DNA Fragmentation
In A431 cells, treatment with 400 µM this compound-diol for 48 hours resulted in a significant increase in the apoptotic cell population to 48.6%, compared to 8.8% in control cells[1]. This was accompanied by a three-fold increase in DNA fragmentation, a hallmark of apoptosis[1].
Activation of Key Apoptotic Proteins
The apoptotic cascade is executed by a family of proteases called caspases. This compound-diol has been shown to activate key initiator and effector caspases in both cell lines.
Table 1: Effect of this compound-diol on Apoptosis Markers
| Cell Line | Protein | Treatment | Fold Change (vs. Control) | Citation |
| A431 | Caspase-3 Activity | 400 µM SD (48h) | 1.7-fold increase | [1] |
| A431 | Caspase-8 Activity | 400 µM SD (48h) | 1.9-fold increase | [1] |
| B16F10 | Caspase-3 Activity | 250 µM SD (24h) | ~2.0-fold increase | [2] |
| B16F10 | Caspase-8 Activity | 250 µM SD (24h) | ~1.8-fold increase | [2] |
| B16F10 | Caspase-8 Expression (cleaved) | 250 µM SD (72h) | ~2.1-fold increase | [2] |
| B16F10 | Caspase-9 Expression (cleaved) | 250 µM SD (72h) | ~1.8-fold increase | [2] |
| B16F10 | p53 Expression | 250 µM SD (72h) | ~1.8-fold increase | [2] |
| B16F10 | STAT3 Expression | 62.5-250 µM SD | Dose-dependent decrease | [2] |
Signaling Pathways Modulated by this compound-diol
The pro-apoptotic effects of this compound-diol are underpinned by its ability to modulate key signaling pathways that govern cell survival and proliferation. In B16F10 melanoma cells, this compound-diol has been observed to enhance the expression of the tumor suppressor protein p53 while concurrently inhibiting the expression of Signal Transducer and Activator of Transcription 3 (STAT3)[2]. The activation of p53 can trigger the intrinsic apoptotic pathway, while the inhibition of STAT3, a known oncogene, can suppress cell proliferation and survival.
Further research is warranted to fully elucidate the impact of this compound-diol on other critical cancer-related signaling cascades, such as the ERK and Akt pathways.
Visualizing the Mechanism of Action
To illustrate the intricate cellular processes influenced by this compound-diol, the following diagrams depict the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound-diol or a vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
BrdU Incorporation Assay for Cell Proliferation
-
Cell Seeding and Treatment: Seed and treat cells with this compound-diol as described for the MTT assay.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an appropriate fixing/denaturing solution to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Reaction and Measurement: Add a TMB substrate solution and measure the absorbance at 450 nm after stopping the reaction. The absorbance is proportional to the rate of cell proliferation.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound-diol, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspases, p53, STAT3), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The compiled evidence strongly supports the role of this compound-diol as a potent inducer of apoptosis in A431 and B16F10 cancer cells. Its ability to modulate key signaling molecules like p53 and STAT3 further underscores its therapeutic potential. While this guide provides a comprehensive overview, direct comparative studies with established chemotherapeutic agents are needed to fully assess its relative efficacy. Future research should also focus on elucidating its effects on the ERK and Akt signaling pathways to provide a more complete picture of its mechanism of action. These continued investigations will be crucial in advancing this compound and its derivatives towards clinical applications in cancer therapy.
References
- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Sarcophine and its Derivative Sarcophine-diol Demonstrate Selective Anti-Cancer Activity by Preferentially Inducing Apoptosis and Cell Cycle Arrest in Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cembranoid Sarcophine and its semi-synthetic derivative, this compound-diol (SD), reveals their potent and selective cytotoxic effects against cancer cells while exhibiting significantly lower toxicity towards normal cells. This comparative guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's differential impact on cancerous and non-cancerous cell lines. The data underscores the potential of this compound and its analogues as promising candidates for targeted cancer therapy.
The selective anti-proliferative activity of this compound-diol is a key highlight. In studies comparing its effect on melanoma and normal kidney cells, a striking difference in cytotoxicity was observed.
Comparative Cytotoxicity of this compound-diol (SD)
| Cell Line | Cell Type | IC50 Value | Treatment Duration |
| B16F10 | Mouse Melanoma | ~70-80 µM | 24, 48, and 72 hours |
| CV-1 | Monkey Kidney (Normal) | ~800 µM (for 44% inhibition) | 72 hours |
Table 1: Comparative IC50 values of this compound-diol in cancer versus normal cells. The IC50 value for the melanoma cell line B16F10 was estimated to be between 70-80 µM.[1] In contrast, a much higher concentration of 800 µM was required to inhibit the viability of normal monkey kidney CV-1 cells by 44% over a 72-hour period.[2][3]
This compound-diol Induces Apoptosis Preferentially in Cancer Cells
This compound-diol has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This effect is significantly less pronounced in normal cells.
In human epidermoid carcinoma A431 cells, this compound-diol treatment led to a dose-dependent increase in apoptosis. Following a 48-hour treatment, the percentage of apoptotic cells rose from 8.8% in the control group to 19.1%, 41.2%, and 48.6% at concentrations of 50 µM, 100 µM, and 400 µM, respectively.[3] Conversely, at a concentration of 400 µM for 48 hours, this compound-diol did not significantly increase the activity of caspase-3, a key executioner enzyme in apoptosis, in normal monkey kidney CV-1 cells.[4]
Impact on Cell Cycle Progression
Studies indicate that this compound-diol can inhibit the proliferation of cancer cells by arresting the cell division cycle. In mouse melanoma B16F10 cells, treatment with this compound-diol was found to arrest the cell-division cycle in the G0 quiescent phase.[2][5] This prevents the cells from entering the subsequent phases of the cell cycle, thereby halting their proliferation. Quantitative data detailing the percentage of cells in each phase of the cell cycle for both cancer and normal cells following this compound-diol treatment is an area for further investigation.
Mechanism of Action: Signaling Pathways
The selective anti-cancer effects of this compound and its derivatives are orchestrated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
This compound-diol activates both the extrinsic and intrinsic apoptotic pathways in cancer cells. This involves the activation of initiator caspases, caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate the executioner caspase-3.[2] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Regulation of STAT3 and p53 Signaling
In melanoma cells, this compound-diol has been shown to inhibit the expression of Signal Transducer and Activator of Transcription 3 (STAT-3).[2][6] STAT-3 is a protein that promotes cell survival and proliferation, and its inhibition can contribute to the anti-cancer effects of this compound-diol.
Furthermore, this compound-diol treatment enhances the cellular levels of the tumor suppressor protein p53.[2][6] p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. The upregulation of p53 by this compound-diol likely contributes to its pro-apoptotic and anti-proliferative activities in cancer cells.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound or this compound-diol for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat them with this compound or this compound-diol.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of a cell population in the different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Grow and treat cells with the compound of interest.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase to degrade RNA and prevent its staining.
-
PI Staining: Stain the cells with a solution containing Propidium Iodide, which intercalates into the DNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-3, p53, STAT-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or by a digital imager.
Conclusion
The compiled data strongly indicates that this compound and its derivative, this compound-diol, exhibit a desirable therapeutic window, with potent cytotoxic effects against cancer cells and significantly lower impact on normal cells. The mechanisms underlying this selectivity involve the targeted induction of apoptosis and cell cycle arrest in cancer cells through the modulation of critical signaling pathways, including the caspase cascade and the STAT3/p53 axis. These findings warrant further investigation into the therapeutic potential of this compound-based compounds for the development of novel and selective anti-cancer agents.
References
- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the cell cycle and synchrony in a CV-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
Cross-Validation of Sarcophine's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Sarcophine and its derivatives against established anti-inflammatory agents, Indomethacin and Dexamethasone. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Executive Summary
This compound, a cembranoid diterpene isolated from soft corals, and its semi-synthetic derivatives, this compound-Diol (SD) and sulfur-containing analogs, have demonstrated notable anti-inflammatory potential. This guide summarizes their performance against the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the potent corticosteroid Dexamethasone. While quantitative data for this compound and its derivatives is still emerging, available studies indicate effects on key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) expression and interference with the NF-κB and STAT3 signaling cascades.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound, its derivatives, and the comparator drugs. It is important to note that direct comparative studies with standardized assays are limited for this compound and its derivatives.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| This compound-Diol (SD) | Data not available | Inhibition of expression observed[1][2] | Data not available |
| Indomethacin | 0.063 µM[3] - 230 nM[4] | 0.48 µM[3] - 630 nM[4] | ~0.13 - 0.36 |
| Dexamethasone | No inhibition[3] | 0.0073 µM[3] | Highly selective for COX-2 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 |
| Sulfur-Containing this compound Derivatives | Data not available | Anti-inflammatory potential demonstrated[5][6] |
| Indomethacin | Data not available | Data not available |
| Dexamethasone | Data not available | Data not available |
Table 3: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell/System | IC50 |
| This compound & Derivatives | Multiple | Various | Qualitative data suggests inhibition |
| Dexamethasone | G-CSF, GM-CSF, MIP-1α, IL-6, RANTES | Human Retinal Microvascular Pericytes (TNF-α induced) | 2 - 6 nM[7] |
| Dexamethasone | IL-1β, IL-8, MMP-3, VEGF165, ICAM-1 | Human Retinal Microvascular Pericytes (TNF-α induced) | 44 - 995 nM[7] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways.
This compound and its Derivatives
This compound and its derivatives appear to exert their anti-inflammatory effects through multiple pathways:
-
Inhibition of COX-2 Expression: this compound-Diol has been shown to decrease the protein levels of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins[1][2].
-
Modulation of NF-κB Signaling: Evidence suggests that this compound and its derivatives may inhibit the NF-κB pathway, a central regulator of inflammatory gene expression.
-
Inhibition of STAT3 Signaling: The STAT3 pathway, which is involved in cytokine signaling and inflammation, is another potential target of this compound.
Proposed anti-inflammatory mechanism of this compound.
Indomethacin
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes. By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mechanism of action of Indomethacin.
Dexamethasone
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its mechanism is complex and involves:
-
Genomic Effects: Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins (e.g., annexin A1) and downregulates the expression of pro-inflammatory genes (e.g., cytokines, chemokines, and COX-2) by interfering with transcription factors like NF-κB and AP-1.
-
Non-Genomic Effects: Dexamethasone can also exert rapid, non-genomic effects through membrane-bound GRs and interactions with cellular signaling molecules.
Genomic mechanism of Dexamethasone.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of anti-inflammatory agents.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) are included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Workflow for Nitric Oxide Inhibition Assay.
Inhibition of COX-2 Expression (Western Blot)
This method is used to determine the effect of a compound on the protein levels of COX-2.
-
Cell Culture and Treatment: Similar to the NO assay, cells (e.g., RAW 264.7 macrophages) are cultured, treated with the test compounds, and stimulated with LPS.
-
Cell Lysis: After the incubation period, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to COX-2 and the loading control are quantified using densitometry software. The expression of COX-2 is normalized to the loading control and compared between different treatment groups.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with multifaceted anti-inflammatory properties. Preliminary evidence suggests their ability to modulate key inflammatory pathways, including COX-2, NF-κB, and STAT3. However, to fully assess their therapeutic potential, further rigorous investigation is required. Specifically, future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the most potent anti-inflammatory derivatives of this compound and guide the synthesis of novel analogs with improved activity and selectivity.
-
Standardized In Vitro and In Vivo Assays: To generate robust and comparable quantitative data (e.g., IC50 values) for this compound, its derivatives, and standard anti-inflammatory drugs.
-
Detailed Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways affected by these compounds.
This guide serves as a foundational resource for researchers interested in the anti-inflammatory potential of this compound. The provided data and protocols should aid in the design of future studies aimed at validating and further exploring these promising marine natural products.
References
- 1. [PDF] this compound-Diol Inhibits Expression of COX-2, Inhibits Activity of cPLA2, Enhances Degradation of PLA2 and PLCγ1 and Inhibits Cell Membrane Permeability in Mouse Melanoma B16F10 Cells | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Sarcophine's Glycine Receptor Modulation: A Comparative Analysis with Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the modulatory effects of sarcophine on glycine receptors (GlyRs) against well-characterized inhibitors: strychnine, picrotoxin, and brucine. The information is compiled from peer-reviewed studies to offer an objective analysis supported by experimental data.
Introduction to Glycine Receptor Modulation
Glycine receptors are crucial ligand-gated ion channels in the central nervous system, primarily mediating inhibitory neurotransmission.[1] Their activation by glycine leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal firing.[1] The modulation of these receptors is a key area of research for understanding neurological functions and for the development of therapeutics for conditions such as pain, epilepsy, and spasticity. This guide focuses on this compound, a marine-derived terpenoid, and its inhibitory action on GlyRs in comparison to classical antagonists.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and other well-established glycine receptor inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Inhibitor | Receptor Subtype(s) | Kᵢ (μM) | IC₅₀ (μM) | Source(s) |
| This compound | Recombinant human α1 | 2.1 ± 0.3 | - | [2] |
| Strychnine | Native GlyRs | - | 0.017 ± 0.003 | [3] |
| Picrotoxin | Homomeric α1 GlyR | - | 18 ± 1 | [4] |
| Heteromeric αβ GlyR | - | 259 ± 44 | [4] | |
| Brucine | Native GlyRs | - | ~0.1 (estimated) |
Mechanisms of Action: A Comparative Overview
The inhibitory mechanisms of this compound, strychnine, picrotoxin, and brucine on the glycine receptor exhibit distinct characteristics, from competitive antagonism at the agonist binding site to allosteric modulation within the ion channel pore.
This compound: A Competitive Antagonist
This compound has been identified as an inhibitor of recombinant glycine receptors.[2] Studies suggest a competitive mechanism of action, where this compound likely competes with glycine for the same binding site on the receptor. This is supported by in vivo experiments where this compound was observed to delay the toxic effects of strychnine, a known competitive antagonist.[2]
Strychnine: The Archetypal Competitive Inhibitor
Strychnine is a high-affinity competitive antagonist of the glycine receptor.[1] It binds to the same extracellular site as glycine, thereby preventing the agonist from activating the channel.[5] This direct competition for the binding site effectively blocks the inhibitory action of glycine, leading to neuronal hyperexcitability.
Picrotoxin: A Non-Competitive Channel Blocker
In contrast to this compound and strychnine, picrotoxin acts as a non-competitive inhibitor.[6] Its binding site is located within the ion channel pore of the glycine receptor.[4] By physically obstructing the pore, picrotoxin prevents the flow of chloride ions, even when glycine is bound to the receptor. This mechanism is often described as "open-channel block," as picrotoxin can bind to the receptor in its open state.[6] The sensitivity of glycine receptors to picrotoxin can vary depending on the subunit composition, with homomeric receptors being more sensitive than heteromeric ones.[4]
Brucine: A Strychnine-like Competitive Antagonist
Brucine, an alkaloid structurally related to strychnine, also functions as a competitive antagonist at glycine receptors. Its mechanism of action is considered to be very similar to that of strychnine, involving competition with glycine for the agonist binding site.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the glycine receptor signaling pathway and the points of intervention for the discussed inhibitors.
Caption: Glycine receptor signaling and points of inhibitor action.
Experimental Protocols
The characterization of these inhibitors relies on key experimental techniques, primarily electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through glycine receptors in response to glycine and the effects of inhibitors.
Objective: To determine the inhibitory concentration (e.g., IC₅₀) and mechanism of a compound on glycine receptors.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired glycine receptor subunits (e.g., α1).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ. The internal solution typically contains (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Recording: A transfected cell is identified, and a high-resistance seal ("giga-seal") is formed between the patch pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A baseline current is established. Glycine is applied to the cell to elicit a chloride current. The inhibitor is then co-applied with glycine at various concentrations to determine its effect on the glycine-induced current.
-
Data Analysis: The reduction in current amplitude in the presence of the inhibitor is measured. Dose-response curves are generated by plotting the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This method is employed to determine the binding affinity (e.g., Kᵢ) of a compound to the glycine receptor.
Objective: To quantify the binding affinity of a competitive inhibitor to the glycine receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a tissue source rich in glycine receptors, such as the spinal cord or brainstem.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand that binds to the glycine receptor with high affinity, typically [³H]strychnine.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound [³H]strychnine, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Workflow for a radioligand binding assay.
Comparative Logic of Inhibitory Mechanisms
The following diagram provides a logical comparison of the mechanisms of action of the different inhibitors.
Caption: Logical comparison of inhibitor mechanisms.
Conclusion
This compound presents as a competitive inhibitor of the glycine receptor, distinguishing it from the non-competitive channel blocker picrotoxin, and aligning its mechanism with that of the classical antagonists strychnine and brucine. Its inhibitory potency, with a Kᵢ in the low micromolar range, is less than that of the high-affinity antagonist strychnine. This comparative analysis provides a foundational understanding for researchers interested in the pharmacological modulation of glycine receptors and highlights this compound as a marine natural product with potential for further investigation in the development of novel therapeutic agents. The provided experimental frameworks offer a basis for the continued exploration and characterization of new glycine receptor modulators.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 5. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms for picrotoxin block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating In Vivo Anti-Tumor Effects of Sarcophine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of Sarcophine and its derivatives against established chemotherapeutic agents. The data presented is intended to assist researchers in evaluating potential therapeutic alternatives and designing future pre-clinical and clinical studies. While direct comparative in vivo studies are limited, this document synthesizes available data to offer a comprehensive overview.
Executive Summary
This compound, a natural cembranoid diterpene isolated from soft corals, and its semi-synthetic derivative, this compound-diol (SD), have demonstrated notable anti-tumor properties in preclinical studies. Their mechanism of action primarily involves the induction of apoptosis through the modulation of key signaling pathways, including the inhibition of STAT3 and the upregulation of p53 and caspase activity. This guide compares the reported in vivo efficacy of this compound-diol with two standard chemotherapeutic agents, Paclitaxel and Dacarbazine, in relevant cancer models.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies on this compound-diol, Paclitaxel, and Dacarbazine. It is important to note that the data are compiled from different studies and direct head-to-head comparisons were not available. Therefore, these comparisons should be interpreted with caution, considering the variations in experimental models, dosing regimens, and endpoint measurements.
Table 1: In Vivo Anti-Tumor Efficacy of this compound-diol in a Skin Carcinogenesis Model
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| This compound-diol (SD) | SKH-1 hairless mice | UVB-induced skin tumors | Topical application of 30 µg, 45 µg, and 60 µg SD dissolved in 200 µL of acetone 1 hour before UVB radiation (30 mJ/cm²) for 27 weeks. | Dose-dependent decrease in tumor multiplicity. At the end of the experiment, the mean number of tumors per mouse was significantly lower in the SD-treated groups compared to the control group.[1] | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of Paclitaxel in a Melanoma Model
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| Paclitaxel | C57BL/6 mice | B16F10 melanoma | Intradermal injection of 0.5 x 10^6 B16F10 cells. Treatment with 20 mg/kg IP. | Significant depression of tumor growth compared to vehicle control.[2] | [2] |
| Paclitaxel | B16F10 tumor-bearing mice | B16F10 melanoma | Not specified | PS co-administered with CUR and TPGS demonstrated higher and selective distribution of PTX into tumor tissue.[3][4] | [3][4] |
Table 3: In Vivo Anti-Tumor Efficacy of Dacarbazine in a Melanoma Model
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| Dacarbazine (DTIC) | C57BL/6 mice | B16-F10 melanoma | Combination with celecoxib. | The drug combination was much more effective than each drug used alone for the inhibition of both melanoma growth and metastasis.[5] | [5] |
| Dacarbazine (DTIC) | B16F1 melanoma xenograft model | B16F1 melanoma | Combination with axitinib. | Axitinib, as a single agent, demonstrated an improved treatment efficacy compared with DTIC.[6] | [6] |
Signaling Pathways and Mechanisms of Action
This compound and this compound-diol
This compound and its derivative, this compound-diol, exert their anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.[7][8] Key signaling pathways modulated include:
-
STAT3 Inhibition: this compound-diol has been shown to inhibit the expression of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell survival and proliferation.[7]
-
p53 Upregulation: Treatment with this compound-diol leads to an increased cellular level of the tumor suppressor protein p53.[7]
-
Caspase Activation: this compound-diol activates the caspase cascade, including caspase-3, -8, and -9, leading to programmed cell death.[7]
Figure 1: this compound/Sarcophine-diol signaling pathway.
Paclitaxel
Paclitaxel is a microtubule-stabilizing agent that interferes with the normal function of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Figure 2: Paclitaxel mechanism of action.
Dacarbazine
Dacarbazine is an alkylating agent that methylates DNA, leading to DNA damage and subsequent apoptosis.
Figure 3: Dacarbazine mechanism of action.
Experimental Protocols
In Vivo Tumor Models
1. B16F10 Murine Melanoma Model [2]
-
Cell Line: B16F10 murine melanoma cells.
-
Animals: C57BL/6 mice.
-
Procedure:
-
B16F10 cells are cultured in appropriate media.
-
A suspension of 0.5 x 10^6 B16F10 cells in a suitable buffer (e.g., PBS) is prepared.
-
The cell suspension is injected intradermally into the flank of C57BL/6 mice.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
Treatment with test compounds is initiated when tumors reach a predetermined size.
-
Figure 4: B16F10 melanoma model workflow.
2. UVB-Induced Skin Carcinogenesis Model [1]
-
Animals: SKH-1 hairless mice.
-
Procedure:
-
Mice are exposed to a controlled dose of UVB radiation to induce skin tumor formation.
-
Test compounds (e.g., this compound-diol) are topically applied to the skin before each UVB exposure.
-
Tumor incidence and multiplicity are monitored over a period of several weeks.
-
Apoptosis and Protein Expression Analysis
1. TUNEL Assay for Apoptosis Detection in Tumor Tissue
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Tissue sections are deparaffinized and rehydrated.
-
Sections are treated with proteinase K to retrieve antigenic sites.
-
The TUNEL reaction mixture, containing TdT enzyme and labeled nucleotides, is added to the sections.
-
The incorporated label is visualized using fluorescence microscopy.
-
2. Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate.
-
Procedure:
-
Tumor tissues are homogenized and lysed to extract proteins.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., STAT3, caspase-3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal.
-
Figure 5: Western blot workflow.
Conclusion and Future Directions
The available data suggests that this compound and its derivative, this compound-diol, hold promise as anti-tumor agents, particularly in skin cancers. Their mechanism of action, centered on the induction of apoptosis via STAT3 inhibition and p53/caspase activation, presents a compelling rationale for further investigation.
To provide a more definitive comparison with established chemotherapeutics like Paclitaxel and Dacarbazine, future research should focus on:
-
Direct Comparative In Vivo Studies: Conducting head-to-head studies in the same cancer models (e.g., B16F10 melanoma) with standardized dosing and endpoints.
-
In Vivo Efficacy of this compound: Generating robust in vivo quantitative data for the parent compound, this compound, to complement the existing data on this compound-diol.
-
Combination Therapies: Exploring the synergistic potential of this compound or its derivatives in combination with existing chemotherapeutic agents to enhance efficacy and overcome resistance.
This guide serves as a foundational resource for researchers interested in the anti-tumor potential of this compound. The provided data and protocols are intended to facilitate the design of future studies aimed at translating these promising preclinical findings into effective cancer therapies.
References
- 1. Dose-response on the chemopreventive effects of this compound-diol on UVB-induced skin tumor development in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Anticancer Activity of Paclitaxel-Loaded Mesoporous Silica Nanoparticles in B16F10 Melanoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Diol Inhibits Expression of COX-2, Inhibits Activity of cPLA2, Enhances Degradation of PLA2 and PLCγ1 and Inhibits Cell Membrane Permeability in Mouse Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sarcophine and Cisplatin in Cancer Cells: An Overview for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of Sarcophine, a natural cembranoid diterpene, and Cisplatin, a cornerstone of conventional chemotherapy, with a focus on their effects on cancer cells. While extensive research has elucidated the mechanisms of cisplatin in ovarian cancer, studies on this compound have primarily centered on skin and pancreatic cancer models. This document juxtaposes the known cellular and molecular impacts of both compounds to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and its derivatives in various cancer cell lines and for Cisplatin in ovarian cancer cells. It is crucial to note that the data for this compound is not derived from studies on ovarian cancer cells, and direct comparisons of potency should be made with caution.
Table 1: Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| This compound-diol | A431 | Human Epidermoid Carcinoma | ~200-600 µM (viability) | 48 hours | [1][2] |
| This compound-diol | B16F10 | Mouse Melanoma | ~70-80 µM | 24, 48, 72 hours | [3][4] |
| This compound | B16F10 | Mouse Melanoma | Not explicitly stated, but showed inhibitory effects | 48, 72 hours | [5] |
| (+)-7α,8β-dihydroxydeepoxythis compound | B16F10 | Mouse Melanoma | Not explicitly stated, but showed inhibitory effects | 48, 72 hours | [5] |
Table 2: Effects of this compound-diol on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Method | Reference |
| A431 | Human Epidermoid Carcinoma | 50-400 µM this compound-diol (48h) | Significant increase | Annexin V/PI staining | [1][2] |
| A431 | Human Epidermoid Carcinoma | 400 µM this compound-diol (48h) | Significant DNA fragmentation | TUNEL assay | [1][2] |
| B16F10 | Mouse Melanoma | This compound-diol | Enhanced DNA fragmentation | Not specified | [3][4] |
Table 3: Effects of Cisplatin on Ovarian Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Effect | Reference |
| A2780 (sensitive) | Not specified | Not specified | Apoptosis induction, G2/M cell cycle arrest | [6] |
| A2780cis (resistant) | Not specified | Not specified | Reduced apoptosis and cell cycle arrest compared to sensitive cells | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies for this compound and Cisplatin.
This compound and its Derivatives
-
Cell Viability Assay (MTT Assay): Human epidermoid carcinoma A431 cells were treated with this compound-diol at concentrations ranging from 200 to 600 µM. Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.[1][2]
-
Apoptosis Quantification (Annexin V/PI Staining): A431 cells were treated with this compound-diol (50–400 µM) for 48 hours. Apoptotic cells were quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).[1][2]
-
DNA Fragmentation (TUNEL Assay): DNA fragmentation in A431 cells treated with 400 µM this compound-diol for 48 hours was detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1][2]
-
Caspase Activity Assays: The activities of caspase-3, -8, and -9 in A431 cells treated with this compound-diol were determined using colorimetric caspase activity assays.[1][2]
-
Western Blot Analysis: The expression of cleaved caspase-3 in A431 cells was determined by Western blot analysis to confirm the activation of the caspase cascade.[1][2]
Cisplatin in Ovarian Cancer Cells
-
Cell Culture: Cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cis) ovarian cancer cell lines were used to investigate the effects of a chalcone derivative, with cisplatin resistance being a key variable.[6]
-
Cell Cycle Analysis: The cell cycle distribution of A2780 and A2780cis cells was analyzed by flow cytometry after treatment to determine the percentage of cells in G1, S, and G2/M phases.[6]
-
Apoptosis Analysis: Apoptosis induction in ovarian cancer cells by various treatments is commonly assessed using methods like Annexin-V/propidium iodide (PI) staining followed by flow cytometry.[6]
Signaling Pathways and Mechanisms of Action
This compound: Induction of Extrinsic Apoptosis in Skin Cancer Cells
Studies on this compound-diol in human epidermoid carcinoma A431 cells indicate that it induces apoptosis primarily through the extrinsic pathway. This is evidenced by the activation of caspase-8, which subsequently activates the executioner caspase-3, leading to apoptotic cell death. Notably, caspase-9, a key mediator of the intrinsic pathway, was not significantly activated.[1][2] In mouse melanoma B16F10 cells, this compound-diol has been shown to enhance the cellular level of the tumor suppressor protein p53 and stimulate the cleavage of PARP, in addition to activating caspases-3, -8, and -9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways.[3][4] It also inhibits the expression of STAT-3 and cyclin D1, which are involved in cell proliferation.[3][4]
Caption: this compound's proposed mechanism of action in cancer cells.
Cisplatin: Multifaceted Action in Ovarian Cancer Cells
Cisplatin exerts its cytotoxic effects in ovarian cancer cells through a variety of mechanisms. Its primary mode of action involves forming adducts with DNA, which leads to DNA damage. This damage, if not repaired, triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis. The apoptotic response to cisplatin-induced DNA damage can be mediated by both intrinsic and extrinsic pathways, often involving the activation of caspases. However, cancer cells can develop resistance to cisplatin through various mechanisms, including increased DNA repair, reduced drug accumulation, and alterations in apoptotic signaling pathways.
Caption: Cisplatin's mechanism of action in ovarian cancer cells.
Concluding Remarks
This comparative guide highlights the distinct yet overlapping mechanisms of this compound and cisplatin in inducing cancer cell death. While cisplatin is a well-established therapeutic for ovarian cancer, its efficacy is often limited by drug resistance. This compound and its derivatives present an interesting area for further investigation, particularly in their potential to induce apoptosis through different signaling pathways. The data on this compound, although not specific to ovarian cancer, suggests that it may target pathways related to both apoptosis and cell proliferation. Future research should explore the effects of this compound in ovarian cancer cell lines, both sensitive and resistant to cisplatin, to determine its potential as a standalone or combination therapy. Such studies would provide the necessary data for a direct and more conclusive comparison of these two compounds in the context of ovarian cancer.
References
- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Evaluation of the anti-melanoma activities of this compound, (+)-7alpha,8beta-dihydroxydeepoxythis compound and sarcophytolide from the Red Sea soft coral Sarcophyton glaucum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating Sarcophine's Engagement of the Extrinsic Apoptotic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sarcophine-diol (a derivative of this compound), a potential chemopreventive agent, and its role in inducing apoptosis via the extrinsic pathway. Its performance is contrasted with established extrinsic pathway activators, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). This document synthesizes experimental data to validate this compound-diol's mechanism of action and offers detailed protocols for key apoptosis assays.
Comparative Analysis of Apoptosis Induction
The following tables summarize the quantitative effects of this compound-diol, TRAIL, and FasL on apoptosis induction and caspase activation in the human epidermoid carcinoma cell line, A431. It is important to note that the data for each compound has been compiled from different studies, and therefore, represents an indirect comparison. Experimental conditions such as cell passage number, specific reagent lots, and instrument calibration can influence results.
Table 1: Comparison of Apoptosis Induction in A431 Cells
| Treatment | Concentration | Incubation Time | % Apoptotic Cells (Annexin V+) | Citation |
| This compound-diol | 50 µM | 48 hours | 19.1% | [1] |
| 100 µM | 48 hours | 41.2% | [1] | |
| 400 µM | 48 hours | 48.6% | [1] | |
| TRAIL | 3-10 ng/mL | Not specified | Apoptosis induced | [2] |
| FasL | 50 ng/mL | 16 hours | Data not available in A431 cells | [3] |
| 100 ng/mL | 16 hours | Data not available in A431 cells | [3] | |
| 250 ng/mL | 16 hours | Data not available in A431 cells | [3] |
Table 2: Comparison of Caspase Activity in A431 Cells
| Treatment | Concentration | Incubation Time | Caspase-8 Activity (Fold Induction) | Caspase-9 Activity (Fold Induction) | Caspase-3 Activity (Fold Induction) | Citation |
| This compound-diol | 400 µM | 48 hours | ~1.8 | No significant increase | ~1.7 | [1] |
| TRAIL | Not specified | Not specified | Required for apoptosis | Not specified | Activated downstream of Caspase-8 | [4] |
| FasL | 250 ng/mL | 3 hours | ~2.5 (in BEAS-2B cells) | Not specified | Activated downstream of Caspase-8 | [3] |
Note: FasL data was obtained from human bronchial epithelial cells (BEAS-2B) as directly comparable data in A431 cells was not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound-diol-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for assessing the effect of this compound-diol on A431 cell viability.[5]
-
Cell Seeding: Plate A431 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound-diol (e.g., 200 to 600 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a generalized procedure for A431 cells based on common flow cytometry practices.[6][7][8][9]
-
Cell Preparation: Seed A431 cells and treat with this compound-diol or other apoptosis inducers as described above. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC-Negative/PI-Negative: Live cells
-
FITC-Positive/PI-Negative: Early apoptotic cells
-
FITC-Positive/PI-Positive: Late apoptotic/necrotic cells
-
FITC-Negative/PI-Positive: Necrotic cells
-
Caspase Activity Assay (Fluorometric)
This protocol outlines a fluorometric assay for measuring caspase-8 activity, adaptable for A431 cells.[10][11][12][13][14][15]
-
Cell Lysis: After treatment, harvest A431 cells and lyse them in a chilled lysis buffer on ice for 10 minutes. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well black plate, add 50 µL of cell lysate per well.
-
Reaction Buffer Addition: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Substrate Addition: Add 5 µL of 1 mM IETD-AFC (caspase-8 substrate) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the fold increase in caspase-8 activity relative to the untreated control.
Western Blot Analysis for Cleaved Caspase-8
This is a general protocol for detecting the cleaved (active) form of caspase-8 in A431 cells.[2][16][17][18]
-
Protein Extraction: Lyse treated A431 cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-8 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-diol initiates apoptosis via the extrinsic pathway.
Caption: Workflow for analyzing this compound-induced apoptosis.
This guide provides a foundational comparison for researchers investigating this compound's potential as a cancer therapeutic. Further direct comparative studies are warranted to definitively establish its efficacy relative to other extrinsic pathway activators.
References
- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleaved Caspase-8 (Asp387) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-8 activation by TRAIL monotherapy predicts responses to IAPi and TRAIL combination treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
The Potency of Sarcophine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological potency of sarcophine, a cembranoid diterpene, with other related diterpenes. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
This compound, a natural diterpene primarily isolated from soft corals of the genus Sarcophyton, has garnered significant interest in the scientific community for its diverse biological activities. This guide delves into the cytotoxic, anti-inflammatory, and neuroprotective properties of this compound and its analogues, presenting a comparative analysis with other notable diterpenes.
Comparative Potency of Diterpenes
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective potency of this compound and other selected diterpenes, primarily through their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values.
Table 1: Cytotoxic Activity of Diterpenes against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver) | 18.8 ± 0.07 | [1] |
| HCT116 (Colon) | 19.4 ± 0.02 | [1] | |
| MCF-7 (Breast) | - | ||
| This compound Analogue (Compound 6) | HepG2 (Liver) | 19.9 ± 0.02 | [1] |
| This compound Analogue (Compound 5) | MCF-7 (Breast) | 9.9 ± 0.03 | [1] |
| This compound Analogue (Compound 7) | MCF-7 (Breast) | 3.2 ± 0.02 | [1] |
| This compound-diol | B16F10 (Melanoma) | ~70-80 | [2] |
| Sarcoconvolutum D | A549 (Lung) | 49.70 | [3] |
| HSC-2 (Oral) | 53.17 | [3] | |
| New Cembranoids (1-7) | MCF-7 (Breast) | 22.39–27.12 (µg/mL) | [4] |
Table 2: Anti-Inflammatory Activity of Diterpenes
| Compound | Assay | IC50 (µM) | Reference |
| This compound | - | Data not available | |
| Cembranoid Diterpene (from Sinularia sp.) | TNF-α release inhibition | 16.5 | [5] |
| Furan-containing Cembranoid (from Sinularia sp.) | TNF-α release inhibition | 5.6 | [5] |
| Cembranoid Diterpene (Compound 6 from Lobophytum sarcophytoides) | NO production inhibition | 26.7 | [6] |
| Cembranoid Diterpene (Compound 7 from Lobophytum sarcophytoides) | NO production inhibition | 17.6 | [6] |
| Cembranoid Diterpenes (from Sinularia maxima) | sEH inhibition | 70.68 - 78.83 | [7] |
Table 3: Neuroprotective Activity of Diterpenes
| Compound | Target/Assay | Potency (Kᵢ/Effect) | Reference |
| This compound | Glycine Receptor Inhibition | Kᵢ = 2.1 ± 0.3 µM | [6] |
| (7S, 8R)-dihydroxy-deepoxythis compound | Glycine Receptor Inhibition | Kᵢ = 109 ± 9 µM | [6] |
| Sarcophytolide | Glutamate-induced neurotoxicity | Significant increase in viable cells at 1 and 10 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caspase Activity Assay for Apoptosis
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. After the desired incubation time, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate. For example, for caspase-3 activity, a substrate containing the DEVD sequence linked to p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC) is used.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.
-
Detection: Measure the absorbance of the colorimetric product (e.g., pNA at 405 nm) or the fluorescence of the fluorometric product (e.g., AMC with excitation at 360-380 nm and emission at 440-460 nm).
-
Data Analysis: The signal intensity is proportional to the caspase activity in the sample.
Whole-Cell Patch Clamp for Ion Channel Modulation
This electrophysiological technique is used to measure ion currents across the entire cell membrane, allowing for the study of ion channel modulation.
-
Cell Preparation: Isolate and culture the cells of interest (e.g., neurons or HEK293 cells expressing the target receptor).
-
Pipette Preparation: Fabricate a glass micropipette with a tip diameter of approximately 1-2 µm and fill it with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding voltage and record the currents that flow across the membrane in response to the application of neurotransmitters or test compounds.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on the ion channel's activity, such as inhibition or potentiation. The inhibitory constant (Ki) can be calculated from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and other diterpenes are mediated through their interaction with specific cellular signaling pathways.
Cytotoxicity and Apoptosis Induction
This compound and its derivatives have been shown to induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways.[6] this compound-diol, for instance, activates caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway.[2] Both pathways converge on the activation of the executioner caspase-3, which leads to the cleavage of cellular proteins and ultimately, cell death.
Anti-Inflammatory Mechanism
Many cembranoid diterpenes exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5][6] This is often achieved through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Under inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α. By inhibiting NF-κB activation, these diterpenes can effectively reduce the inflammatory response.
Neuroprotective Mechanism
The neuroprotective effects of this compound have been linked to its ability to inhibit inhibitory glycine receptors in the central nervous system.[6] Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. By inhibiting these receptors, this compound can modulate neuronal excitability. Another related diterpene, sarcophytolide, has been shown to exert neuroprotective effects against glutamate-induced toxicity by upregulating the anti-apoptotic protein Bcl-2.[8]
References
- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sarcophine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Sarcophine, a cembranoid derived from soft corals, requires careful management due to its toxicological profile. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Core Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The chemical and physical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C20H28O3[1][2] |
| Molecular Weight | 316.44 g/mol [1][2] |
| Appearance | White to beige powder[3] |
| CAS Number | 55038-27-2[1][2] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.[1]
| PPE | Specification |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves[1][4] |
| Body Protection | Impervious clothing[1] |
| Respiratory Protection | Suitable respirator, especially when dust or aerosols may be generated[1][4] |
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Use only in areas with adequate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
Storage Procedures
Proper storage is essential to maintain the integrity of this compound and prevent accidental release.
| Condition | Recommendation |
| Container | Keep container tightly sealed[1]. |
| Location | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1]. |
| Temperature (Powder) | -20°C[1] |
| Temperature (in Solvent) | -80°C[1] |
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to adhere to all federal, state, and local regulations and to utilize an approved waste disposal plant[1][4]. The following workflow provides a logical approach to managing this compound waste.
Spill Management
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation[1].
-
Personal Protection: Wear full personal protective equipment, including a respirator if necessary[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above[1].
First Aid Measures
In case of exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Promptly call a physician[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation)[1]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center[1]. |
Disclaimer: The chemical, physical, and toxicological properties of this compound have not been completely investigated[1][4]. This guide is based on currently available safety data. Always consult your institution's safety officer and the most recent Safety Data Sheet (SDS) before handling and disposing of this chemical.
References
Navigating the Safe Handling of Sarcophine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Sarcophine. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound, a cembranoid isolated from soft corals, has demonstrated potent biological activities, including anti-tumor and chemo-preventive properties. Its cytotoxic potential necessitates stringent handling procedures. The following procedural guidance is based on the available safety data for this compound and established best practices for handling cytotoxic compounds.
Personal Protective Equipment (PPE)
Due to its classification as harmful if swallowed and its potent biological activity, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling Solid (Powder) this compound | Primary: Double chemotherapy-grade gloves, disposable gown, safety goggles with side-shields. Secondary: N95 respirator (or higher) to prevent inhalation of aerosolized particles.[1][2][3] |
| Preparing Solutions | Primary: Double chemotherapy-grade gloves, disposable gown, safety goggles with side-shields.[1][4] Secondary: Work within a certified chemical fume hood or Class II Biosafety Cabinet (BSC) to avoid aerosol exposure.[3][5] |
| Administering to Cell Cultures or Animals | Primary: Double chemotherapy-grade gloves, disposable gown, safety goggles. |
| Cleaning and Decontamination | Primary: Double chemotherapy-grade gloves, disposable gown, safety goggles. |
| Waste Disposal | Primary: Double chemotherapy-grade gloves, disposable gown, safety goggles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram and steps outline the standard operating procedure for working with this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Solution Preparation
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood or Class II Biosafety Cabinet is operational.
-
Cover the work surface with absorbent, plastic-backed pads.
-
Assemble all necessary equipment: this compound powder, solvent, calibrated pipettes, and sealable containers.
-
-
Weighing and Dissolving:
-
Carefully weigh the required amount of this compound powder in a tared, sealed container within the fume hood/BSC.
-
Add the appropriate solvent to the container.
-
Securely cap the container and mix gently until the this compound is fully dissolved.
-
-
Post-Preparation:
-
Wipe the exterior of the container with a suitable deactivating agent (e.g., 70% ethanol) before removing it from the fume hood/BSC.
-
Proceed with the experimental application.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination.
| Spill Type | Containment and Cleanup Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with absorbent material from a cytotoxic spill kit. 3. Carefully collect the contaminated material and place it in a designated cytotoxic waste container.[6] 4. Clean the spill area with a deactivating agent, followed by a detergent solution.[2] |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the area immediately. 2. Restrict access to the contaminated area. 3. Notify the laboratory supervisor and institutional safety officer. 4. Follow institutional procedures for large chemical spills. Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. This compound is very toxic to aquatic life with long-lasting effects.[1]
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.[1][7] Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, clearly labeled cytotoxic waste container.[7] |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, clearly labeled cytotoxic waste container immediately after use.[2] |
| Contaminated Sharps (e.g., needles, syringes) | If the syringe is empty with no visible residual drug, it can be disposed of in a red sharps container.[7] If any volume of the drug remains, the entire syringe must be disposed of as hazardous chemical waste in a special black bulk waste container.[7] |
All waste containers must be properly labeled with the contents and hazard warnings.[7]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
In all cases of exposure, report the incident to the laboratory supervisor and complete any required institutional documentation. Ensure a copy of the Safety Data Sheet (SDS) is available for emergency medical personnel.
References
- 1. This compound|55038-27-2|MSDS [dcchemicals.com]
- 2. ipservices.care [ipservices.care]
- 3. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
